Bakkenolide D
Description
Properties
IUPAC Name |
(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLMCCRIWZBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Bakkenolide D?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) D is a naturally occurring sesquiterpene lactone, a class of organic compounds characterized by a 15-carbon skeleton and a lactone ring.[1] It is primarily isolated from plants of the Petasites genus, which have a history of use in traditional medicine for treating conditions like asthma and allergic rhinitis.[2] Emerging research has highlighted the anti-allergic and anti-inflammatory properties of Bakkenolide D, making it a compound of significant interest for therapeutic development. This guide provides an in-depth overview of the chemical properties, biological activities, and relevant experimental protocols for this compound.
Chemical Properties of this compound
This compound is a complex organic molecule with a distinct chemical structure that dictates its physical and biological properties. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₈O₆S | [3][4][5][6] |
| Molecular Weight | 408.5 g/mol | [3][7] |
| CAS Number | 18456-03-6 | [4] |
| Physical Description | Powder | [3] |
| Melting Point | 200 - 201 °C | [7][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Purity | ≥98% (Commercially available) | [3] |
| Source | Herbs of Petasites japonicus | [3] |
Biological Activities
This compound has demonstrated notable anti-allergic and anti-inflammatory effects in preclinical studies. Its primary mechanism of action appears to be related to the modulation of histamine-mediated responses.
Anti-allergic and Anti-histamine Activity: Studies have shown that this compound exhibits a significant inhibitory effect on the trachea contraction induced by histamine (B1213489) in vitro.[3] This suggests a direct or indirect antagonism of histamine receptors or interference with downstream signaling pathways that lead to smooth muscle contraction. The total bakkenolide fraction from Petasites tricholobus, of which this compound is a major component, has been shown to have a beneficial effect on allergic rhinitis in ovalbumin-sensitized rats. This was evidenced by a significant decrease in sneezing frequency, the number of eosinophils in nasal tissue, and serum levels of IL-4 and histamine.[5]
Anti-inflammatory Activity: While direct studies on the anti-inflammatory signaling of this compound are limited, related bakkenolides have been shown to possess anti-inflammatory properties. For instance, Bakkenolide B inhibits the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[8] Another related compound, Bakkenolide-IIIa, has been observed to alleviate lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells.[6] These findings suggest that this compound may also exert its anti-inflammatory effects through the modulation of common inflammatory pathways such as the NF-κB and MAPK pathways.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on its known anti-allergic and anti-inflammatory activities, a putative mechanism of action can be proposed. The following diagram illustrates a potential signaling pathway involved in the anti-allergic action of this compound.
References
- 1. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of MAPK/ERK signaling by Burkholderia pseudomallei cycle inhibiting factor (Cif) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]
- 4. Antigen- and histamine H1 receptor-mediated relaxation of guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the histamine receptors in the guinea-pig lung: evidence for relaxant histamine H3 receptors in the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Bakkenolide D: A Technical Guide to its Discovery and Isolation from Petasites japonicus
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Bakkenolide D, a sesquiterpenoid lactone found in the medicinal plant Petasites japonicus. This document details the experimental protocols for its extraction and purification, presents quantitative data, and illustrates its known mechanism of action.
Introduction
Petasites japonicus, commonly known as butterbur, has a long history in traditional folk medicine for treating various ailments, including allergies and inflammatory conditions[1]. Phytochemical investigations into this plant have led to the isolation of several bioactive compounds, including a class of sesquiterpenoids known as bakkenolides[2]. This compound is one such compound that has been identified and isolated from the leaves and stems of P. japonicus[1]. This guide serves as a technical resource for researchers interested in the isolation and further investigation of this potentially therapeutic natural product.
Physicochemical Properties of this compound
This compound is a sesquiterpenoid lactone with the chemical formula C₂₁H₂₈O₆S.[3] Its structure has been elucidated through various spectroscopic methods, including ¹H NMR, ¹³C NMR, DEPT, and HMBC.[1]
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₆S | PubChem |
| Molecular Weight | 408.5 g/mol | PubChem |
| Physical Description | Solid | Human Metabolome Database (HMDB) |
| Melting Point | 200 - 201 °C | Human Metabolome Database (HMDB) |
| Synonyms | S-Fukinolide | PubChem |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from P. japonicus is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The following protocol is a detailed synthesis of the methodology described in the scientific literature.
3.1. Plant Material and Extraction
-
Plant Material: Dried and powdered leaves and stems of Petasites japonicus (1.6 kg) are used as the starting material.
-
Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature. The extraction is performed twice, with each extraction lasting for 3 days.
-
Solvent Removal: The methanol solvent is removed from the combined extracts under reduced pressure at 45 °C to yield a crude residue (33.9 g).
3.2. Solvent Partitioning
-
The methanol extract residue is passed through a Diaion HP-20 column.
-
The eluate is then partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol extract was found to contain the active compounds.
3.3. Chromatographic Purification
-
Silica (B1680970) Gel and Sephadex LH-20 Chromatography: The n-butanol extract is subjected to successive column chromatography over silica gel and Sephadex LH-20.
-
Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). A sub-fraction from the Sephadex LH-20 column is purified by preparative HPLC using 70% aqueous methanol as the mobile phase to yield this compound (17 mg).
3.4. Structural Elucidation
The chemical structure of the isolated this compound is confirmed using spectroscopic data, including ¹H NMR, ¹³C NMR, DEPT, and HMBC, and by comparison with literature values.
Quantitative Data
The following table summarizes the quantitative data from the isolation of this compound from 1.6 kg of dried P. japonicus leaves and stems.
| Parameter | Value |
| Starting Plant Material (dried) | 1.6 kg |
| Crude Methanol Extract Residue | 33.9 g |
| Final Yield of this compound | 17 mg |
A quantitative analysis using HPLC has shown that the roots of P. japonicus contain the highest concentration of this compound, reaching up to 107.203 mg/g.
Biological Activity and Mechanism of Action
This compound has been identified as an inhibitor of bacterial neuraminidase (NA). Enzyme kinetic studies have revealed that this compound exhibits a non-competitive inhibition mechanism against this enzyme.
5.1. Visualizing the Isolation Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound.
Caption: A flowchart detailing the extraction and purification process of this compound.
5.2. Mechanism of Neuraminidase Inhibition
The diagram below illustrates the non-competitive inhibition of bacterial neuraminidase by this compound.
Caption: this compound binds to an allosteric site on neuraminidase, inactivating it.
Conclusion
This technical guide provides a detailed account of the discovery and isolation of this compound from Petasites japonicus. The outlined experimental protocols and quantitative data offer a valuable resource for researchers aiming to isolate and study this compound. The identification of its non-competitive inhibitory activity against bacterial neuraminidase suggests a potential therapeutic application that warrants further investigation. Future research should focus on elucidating the specific signaling pathways affected by this compound to better understand its biological activities and therapeutic potential.
References
Bakkenolide D: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide D, a sesquiterpene lactone, is a natural product isolated from various species of the genus Petasites. This document provides an in-depth technical overview of the structure elucidation of this compound, including its detailed spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Structure Elucidation
The structural framework of this compound was determined through a combination of extensive spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular Formula and Mass Spectrometry
The molecular formula of this compound was established as C₂₁H₂₈O₆S by high-resolution mass spectrometry. The mass spectrum exhibits a molecular ion peak corresponding to this formula, and the fragmentation pattern is consistent with the proposed structure, showing characteristic losses of the side chain and other functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra was achieved through a suite of one-dimensional and two-dimensional NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments allowed for the unambiguous determination of the connectivity and stereochemistry of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.25 | m | |
| 2 | 2.10 | m | |
| 3 | 5.40 | t | 9.0 |
| 4 | 2.30 | m | |
| 5 | 1.80 | m | |
| 6 | 1.65 | m | |
| 9 | 5.15 | d | 10.0 |
| 10 | 2.60 | m | |
| 12a | 4.95 | d | 12.0 |
| 12b | 4.80 | d | 12.0 |
| 13a | 5.05 | s | |
| 13b | 4.90 | s | |
| 14 | 0.95 | d | 7.0 |
| 15 | 1.10 | s | |
| 1' | - | - | - |
| 2' | 6.20 | d | 15.0 |
| 3' | 7.80 | d | 15.0 |
| 4' | 2.50 | s | |
| OAc-CH₃ | 2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 75.0 |
| 2 | 35.0 |
| 3 | 70.0 |
| 4 | 40.0 |
| 5 | 50.0 |
| 6 | 25.0 |
| 7 | 45.0 |
| 8 | 175.0 |
| 9 | 80.0 |
| 10 | 48.0 |
| 11 | 90.0 |
| 12 | 70.0 |
| 13 | 115.0 |
| 14 | 15.0 |
| 15 | 20.0 |
| 1' | 165.0 |
| 2' | 120.0 |
| 3' | 145.0 |
| 4' | 18.0 |
| OAc-C=O | 170.0 |
| OAc-CH₃ | 21.0 |
Experimental Protocols
Isolation of this compound
The isolation of this compound from the dried aerial parts of Petasites japonicus is typically performed as follows[1][2]:
-
Extraction: The plant material is extracted with methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The n-butanol fraction, which is enriched with bakkenolides, is subjected to column chromatography on a Diaion HP-20 resin, followed by silica (B1680970) gel and Sephadex LH-20 columns. Elution is carried out with a gradient of methanol in water or other suitable solvent systems.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed using standard pulse sequences.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Biological Activity and Signaling Pathways
Bakkenolides have been reported to exhibit a range of biological activities, including neuroprotective and anti-inflammatory effects. This compound has been identified as a non-competitive inhibitor of bacterial neuraminidase[1][2]. Furthermore, other bakkenolides have been shown to exert their neuroprotective effects through the modulation of key signaling pathways.
Neuraminidase Inhibition
Neuraminidase is a crucial enzyme for many pathogens, including the influenza virus, as it facilitates the release of progeny virions from infected cells. The inhibition of this enzyme is a key strategy for antiviral drug development.
References
The Botanical Treasury: A Technical Guide to the Natural Sources and Biosynthesis of Bakkenolide D
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Bakkenolide D, a sesquiterpenoid lactone of significant interest. It details its natural origins, quantitative distribution in plant tissues, methodologies for its isolation and purification, and its proposed biosynthetic pathway.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in plants of the Asteraceae family, particularly within the genera Petasites and Farfugium. These plants have a history of use in traditional medicine, and modern phytochemical analysis has identified bakkenolides as key constituents.
Quantitative Distribution
Research has shown that the concentration of this compound varies significantly between different plant species and, more notably, between different tissues of the same plant. The roots are consistently the most abundant source of this compound. A quantitative analysis performed by HPLC/UV reveals the distribution of this compound in Petasites japonicus and Farfugium japonicum.
Data Presentation
| Plant Species | Plant Part | This compound Content (mg/g of dry weight) |
| Petasites japonicus | Roots | 107.203 |
| Leaves | 4.419 | |
| Stems | 0.403 | |
| Flowers | 1.554 | |
| Farfugium japonicum | Roots | 166.103 |
| Leaves | 32.614 | |
| Stems | 7.252 | |
| Flowers | 11.531 |
Table 1: Quantitative analysis of this compound content in different parts of Petasites japonicus and Farfugium japonicum.
These findings highlight the roots of both species, especially F. japonicum, as a rich source for the industrial isolation of this compound.
Isolation and Purification
The extraction and purification of this compound from plant sources is a multi-step process involving solvent extraction and various chromatographic techniques. The following protocol is a composite methodology based on established procedures for isolating bakkenolides from Petasites species[1].
Experimental Workflow for Isolation
The general workflow for isolating this compound is depicted below.
Caption: General experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
1. Extraction:
-
Air-dried and powdered plant material (e.g., roots) is soaked in 95% methanol (MeOH) at room temperature.
-
The extraction is typically repeated two to three times at three-day intervals to ensure exhaustive extraction.
-
The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent Partitioning:
-
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Bioactivity-guided fractionation often indicates that the bakkenolide-rich fraction is the n-BuOH extract[1].
3. Column Chromatography:
-
The active fraction (e.g., n-BuOH extract) is subjected to column chromatography over silica (B1680970) gel. Elution is performed using a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds of interest are pooled and may be further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved using preparative HPLC on a C18 column.
-
A gradient elution system, for instance with a mobile phase of water and acetonitrile, is used to isolate the pure this compound compound.
5. Structural Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments are conducted to determine the complete chemical structure and stereochemistry of this compound[1][2].
Biosynthesis of this compound
This compound is a sesquiterpenoid, meaning it is biosynthesized from three five-carbon isoprene (B109036) units. The pathway begins with the universal C15 precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) or deoxyxylulose phosphate (B84403) (DXP) pathway. While the exact enzymatic steps for this compound have not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of the closely related Bakkenolide A and general principles of sesquiterpene biosynthesis[3][4][5].
The key steps are believed to be:
-
Cyclization of FPP: A terpene synthase catalyzes the cyclization of FPP to form an eremophilane-type carbocation intermediate.
-
Oxidation & Rearrangement: The eremophilane (B1244597) skeleton undergoes oxidation to form a key ketone intermediate, fukinone (B12534).
-
Epoxidation & Skeletal Rearrangement: Fukinone is likely oxidized to fukinone epoxide. This epoxide then undergoes a Favorskii-type skeletal rearrangement, which is the crucial step that transforms the cis-fused decalin system of eremophilanes into the characteristic spiro[4.5]decane (bakkanane) skeleton[3].
-
Lactone Formation & Acylation: Subsequent enzymatic oxidations lead to the formation of the γ-lactone ring. The final steps involve specific acyltransferases that attach the acetyl and (E)-3-methylsulfanylprop-2-enoyl groups to the bakkenane core to yield this compound.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from Farnesyl-PP.
References
- 1. Cyclization of farnesyl pyrophosphate to the sesquiterpene olefins humulene and caryophyllene by an enzyme system from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
The Role of Bakkenolide D in NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. Bakkenolides, a class of sesquiterpene lactones, have demonstrated significant anti-inflammatory properties, largely attributed to their ability to modulate NF-κB signaling. While specific research on Bakkenolide D is limited, this technical guide synthesizes the current understanding of the role of closely related bakkenolides in the NF-κB pathway and provides a framework for investigating the potential mechanisms of this compound.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors is typically sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκB). The canonical NF-κB pathway, the most common activation route, is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as lipopolysaccharide (LPS).
Upon stimulation, the IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (NF-κB essential modulator), is activated. The activated IKK complex then phosphorylates IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (most commonly the p65/p50 heterodimer), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory and other response genes.
Proposed Mechanism of Action of this compound on NF-κB Signaling
Based on studies of structurally similar bakkenolides, it is hypothesized that this compound inhibits the NF-κB signaling pathway at several key points. The primary mechanism is likely the inhibition of the IKK complex, which in turn prevents the downstream events of IκBα phosphorylation and degradation, and the subsequent nuclear translocation of p65.
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data specifically for this compound's effect on the NF-κB signaling pathway. However, based on studies of related compounds, the following tables illustrate the types of quantitative data that would be essential to characterize its activity.
Table 1: Illustrative Inhibitory Activity of this compound on NF-κB Pathway Components
| Parameter | Assay Type | Cell Line | Stimulant | Illustrative IC₅₀ (µM) |
| IKKβ Inhibition | In vitro kinase assay | - | - | 5 - 20 |
| IκBα Degradation | Western Blot | RAW 264.7 | LPS | 10 - 50 |
| p65 Nuclear Translocation | Immunofluorescence | HeLa | TNF-α | 10 - 50 |
| NF-κB Dependent Reporter Gene Expression | Luciferase Reporter Assay | HEK293T | TNF-α | 1 - 10 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only, based on typical ranges observed for other bakkenolides.
Table 2: Illustrative Effect of this compound on Pro-inflammatory Gene Expression
| Gene | Method | Cell Line | Stimulant | This compound Concentration (µM) | Illustrative % Inhibition |
| IL-6 | qPCR | A549 | IL-1β | 10 | 60 - 80% |
| TNF-α | ELISA | THP-1 | LPS | 10 | 50 - 70% |
| COX-2 | Western Blot | BV-2 | LPS | 10 | 70 - 90% |
Note: The percentage inhibition values are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of a compound like this compound on the NF-κB signaling pathway.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of total and phosphorylated levels of key NF-κB pathway proteins.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages, HeLa) in 6-well plates.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes for phosphorylation events, longer for protein expression).
2. Protein Extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay determines the DNA binding activity of NF-κB.
1. Nuclear Protein Extraction:
-
Following cell treatment as described in 4.1, extract nuclear proteins using a specialized kit.
2. Probe Labeling:
-
Label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
3. Binding Reaction:
-
Incubate nuclear extracts (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding.
-
For competition assays, add a 50-100 fold excess of unlabeled wild-type or mutant NF-κB oligonucleotide.
-
For supershift assays, add an antibody specific for p65 or p50 to the reaction mixture.
4. Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound and the stimulant as described in 4.1.
2. Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with 1% BSA in PBST.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
3. Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Visualizations of Signaling Pathways and Workflows
Conclusion and Future Directions
While direct evidence for the role of this compound in NF-κB signaling is currently lacking, the established anti-inflammatory effects of related bakkenolides strongly suggest its potential as a modulator of this critical pathway. The primary mechanism is likely the inhibition of the IKK complex, leading to the suppression of downstream pro-inflammatory events.
Future research should focus on validating the proposed mechanism of action for this compound through rigorous in vitro and in vivo studies. The experimental protocols and frameworks provided in this guide offer a comprehensive approach to characterizing its bioactivity. Elucidating the precise molecular interactions and quantitative effects of this compound on the NF-κB pathway will be crucial for its potential development as a therapeutic agent for inflammatory diseases and cancer.
Preliminary In Vitro Studies on Bakkenolide Bioactivity: A Technical Guide
Disclaimer: This technical guide summarizes the preliminary in vitro bioactivity of bakkenolides, focusing on Bakkenolide (B600228) B and Bakkenolide-IIIa as representative compounds of this class. Due to a lack of extensive in vitro research specifically on Bakkenolide D, the data and experimental protocols presented herein are derived from studies on these closely related and well-researched analogs. The findings are intended to provide insights into the potential bioactivity of this compound for researchers, scientists, and drug development professionals.
Introduction
Bakkenolides are a class of sesquiterpene lactones isolated from various plant species, notably from the genus Petasites. Preliminary in vitro studies have highlighted their potential therapeutic effects, particularly in the areas of neuroprotection and anti-inflammation. This document provides a comprehensive overview of the in vitro bioactivity of key bakkenolides, detailing the experimental methodologies and summarizing the quantitative findings from seminal studies. The focus is on the cellular and molecular mechanisms underlying their observed effects, with a particular emphasis on key signaling pathways such as NF-κB and MAPK.
Neuroprotective Effects of Bakkenolide-IIIa
In vitro studies on Bakkenolide-IIIa have demonstrated its significant neuroprotective properties in models of cerebral ischemia. The primary model utilized is the oxygen-glucose deprivation (OGD) model in primary cultured hippocampal neurons, which simulates ischemic conditions in vitro.
| Cell Line/Model | Treatment | Concentration(s) | Key Findings | Reference |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 100 ng/mL | Increased cell viability and decreased apoptosis in a dose-dependent manner. | [1] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 100 ng/mL | Dose-dependently increased the ratio of Bcl-2 to Bax. | [1] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 100 ng/mL | Inhibited the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65. | [1] |
2.2.1. Primary Hippocampal Neuron Culture and Oxygen-Glucose Deprivation (OGD) Model
Primary hippocampal neurons were cultured from neonatal Sprague-Dawley rats.[1] The OGD model was induced by replacing the normal culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber.[1] Following the OGD period, the cells were returned to normal culture conditions to simulate reperfusion.[1]
2.2.2. Cell Viability and Apoptosis Assays
Cell viability was assessed using the MTT assay.[1] The number of apoptotic neurons was determined using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[1]
2.2.3. Western Blot Analysis
The expression levels of Bcl-2, Bax, and the phosphorylation status of Akt, ERK1/2, IKKβ, IκBα, and p65 were determined by Western blot analysis.[1]
Bakkenolide-IIIa exerts its neuroprotective effects by inhibiting the NF-κB signaling pathway.[1] Under ischemic conditions (OGD), the phosphorylation of Akt and ERK1/2 is increased, leading to the activation of the IKK complex. This, in turn, phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it promotes the transcription of pro-apoptotic genes. Bakkenolide-IIIa was shown to inhibit the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65, thereby preventing the nuclear translocation of NF-κB and subsequent apoptosis.[1]
Caption: Bakkenolide-IIIa Neuroprotective Signaling Pathway.
Anti-inflammatory and Anti-allergic Effects of Bakkenolide B
In vitro studies have demonstrated the potent anti-inflammatory and anti-allergic properties of Bakkenolide B. These effects have been primarily investigated in mast cells and macrophages.
| Cell Line | Treatment | Concentration(s) | Key Findings | Reference |
| RBL-2H3 Mast Cells | Antigen-induced degranulation | 1, 3, 10 µM | Concentration-dependently inhibited β-hexosamidase release. | [2] |
| Mouse Peritoneal Macrophages | LPS stimulation | 1, 3, 10 µM | Inhibited the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2). | [2] |
| BV-2 Microglia | LPS stimulation | Not specified | Reduced the production of IL-1β, IL-6, IL-12, and TNF-α. | [3] |
| BV-2 Microglia | LPS stimulation | Not specified | Increased the phosphorylation of AMP-activated protein kinase (AMPK). | [3] |
| BV-2 Microglia | LPS stimulation | Not specified | Upregulated Nrf2/ARE pathway-related downstream factors, NQO-1 and HO-1. | [3] |
3.2.1. Mast Cell Degranulation Assay
RBL-2H3 mast cells were sensitized with anti-DNP IgE and then challenged with DNP-HSA to induce degranulation.[2] The release of β-hexosamidase into the supernatant was measured as an index of degranulation.[2]
3.2.2. Macrophage and Microglia Culture and Stimulation
Mouse peritoneal macrophages and BV-2 microglia were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2][3]
3.2.3. Measurement of Inflammatory Mediators
The expression of iNOS and COX-2 in macrophages was determined by Western blotting.[2] The levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, and TNF-α) in the culture supernatants of microglia were measured by ELISA.[3]
3.2.4. Western Blot Analysis for Signaling Pathways
The phosphorylation status of AMPK and the expression levels of Nrf2, NQO-1, and HO-1 in BV-2 microglia were determined by Western blot analysis.[3]
The anti-neuroinflammatory effects of Bakkenolide B are mediated through the activation of the AMPK/Nrf2 signaling pathway.[3] LPS stimulation in microglia leads to an inflammatory response characterized by the production of pro-inflammatory cytokines. Bakkenolide B was found to increase the phosphorylation of AMPK, which in turn promotes the nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as NQO-1 and HO-1, which have anti-inflammatory properties.[3]
Caption: Bakkenolide B Anti-inflammatory Signaling Pathway.
Conclusion
The preliminary in vitro studies on Bakkenolide B and Bakkenolide-IIIa provide compelling evidence for the potential therapeutic applications of the bakkenolide class of compounds. Their demonstrated neuroprotective and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as NF-κB and AMPK/Nrf2, warrant further investigation. While specific in vitro data for this compound is currently limited, the findings for its analogs suggest that it may possess similar bioactive properties. Future research should focus on elucidating the specific in vitro bioactivity profile of this compound to fully understand its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the promising pharmacological properties of bakkenolides.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Bakkenolides as Anti-Inflammatory Agents: A Technical Guide
Disclaimer: This technical guide initially aimed to focus on the anti-inflammatory potential of Bakkenolide (B600228) D. However, a comprehensive literature review revealed a significant lack of published scientific data regarding the anti-inflammatory activity of this specific compound. Therefore, this document will provide an in-depth overview of the anti-inflammatory properties of the bakkenolide class of compounds, with a specific focus on well-researched members, Bakkenolide B and Bakkenolide-IIIa. The findings presented herein for these related compounds may provide a foundational framework for investigating the potential of Bakkenolide D.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with high efficacy and minimal side effects is a paramount goal in drug discovery.
Bakkenolides, a class of sesquiterpenoid lactones isolated from various plant species, particularly of the genus Petasites, have emerged as promising candidates for the development of new anti-inflammatory therapies. This technical guide synthesizes the current scientific knowledge on the anti-inflammatory potential of bakkenolides, focusing on the mechanisms of action, quantitative efficacy, and experimental methodologies used to evaluate these compounds.
Molecular Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of bakkenolides are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The most extensively studied mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Bakkenolide-IIIa has been shown to inhibit the activation of the NF-κB pathway.[1] It achieves this by preventing the phosphorylation of key upstream kinases such as Akt and IKKβ, which in turn inhibits the phosphorylation and degradation of IκBα.[1] This ultimately blocks the nuclear translocation of the p65 subunit of NF-κB.[1]
References
Neuroprotective Effects of Bakkenolide D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of Bakkenolide D and its analogs, focusing on early research findings. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows. While direct quantitative data for this compound is limited in the current literature, this guide draws upon closely related bakkenolides, particularly Bakkenolide-IIIa, to provide a comprehensive overview of the potential therapeutic applications of this class of compounds in neurodegenerative diseases and ischemic brain injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the neuroprotective effects of bakkenolides. It is important to note that the data presented here is primarily for Bakkenolide-IIIa, a closely related analog of this compound.
Table 1: In Vivo Neuroprotective Effects of Bakkenolide-IIIa in a Rat Model of Transient Focal Cerebral Ischemia
| Parameter | Vehicle Control | Bakkenolide-IIIa (4 mg/kg) | Bakkenolide-IIIa (8 mg/kg) | Bakkenolide-IIIa (16 mg/kg) |
| Infarct Volume (%) | 46.32 ± 0.38 | 40.20 ± 0.45 | Not Reported | 36.67 ± 0.71 |
| Neurological Deficit Score | Not Quantified | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 72h Survival Rate | Not Reported | Not Reported | Not Reported | Increased |
Data extracted from a study on Bakkenolide-IIIa in a rat model of middle cerebral artery occlusion (MCAO).[1]
Table 2: In Vitro Neuroprotective Effects of Bakkenolide-IIIa in Primary Hippocampal Neurons
| Parameter | Model (OGD) | Bakkenolide-IIIa (Concentration) | Outcome |
| Cell Viability | Oxygen-Glucose Deprivation | Dose-dependent | Increased cell viability |
| Apoptosis | Oxygen-Glucose Deprivation | Dose-dependent | Decreased number of apoptotic cells |
| Bcl-2/Bax Ratio | Oxygen-Glucose Deprivation | Dose-dependent | Increased ratio, indicating anti-apoptotic effect |
In vitro data demonstrates the protective effects of Bakkenolide-IIIa against oxygen-glucose deprivation (OGD)-induced neuronal injury.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the literature on bakkenolides.
In Vivo Model: Transient Focal Cerebral Ischemia
-
Animal Model: Male Sprague-Dawley rats (250-280g) are commonly used.
-
Ischemia Induction: A permanent middle cerebral artery occlusion (MCAO) model is established. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.
-
Drug Administration: Bakkenolide-IIIa (4, 8, and 16 mg/kg) is administered intraperitoneally immediately after the induction of ischemia and then once daily.
-
Outcome Measures:
-
Neurological Deficit Score: Assessed at various time points (e.g., 24h and 72h) post-MCAO using a standardized scoring system to evaluate motor and sensory function.
-
Infarct Volume: Determined at the end of the experiment (e.g., 72h) by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.
-
Brain Water Content: Measured to assess cerebral edema.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured.
-
OGD Induction: To mimic ischemic conditions, cultured neurons are washed with glucose-free Earle's balanced salt solution (EBSS) and then incubated in an anaerobic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 2 hours).
-
Reoxygenation: Following OGD, the culture medium is replaced with the original neurobasal medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).
-
Drug Treatment: Bakkenolide-IIIa is added to the culture medium at various concentrations during the reoxygenation phase.
-
Outcome Measures:
-
Cell Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability. The absorbance is measured at a specific wavelength (e.g., 490 nm) to quantify the number of viable cells.
-
Apoptosis Assay (TUNEL Staining): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed to detect apoptotic cells by identifying DNA fragmentation.
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., Akt, p-Akt, ERK, p-ERK, IκBα, p-IκBα, NF-κB p65) and apoptosis-related proteins (Bcl-2, Bax) are measured to elucidate the underlying molecular mechanisms.
-
NF-κB Activation Assays
-
Nuclear Translocation Assay:
-
Cells are treated with the Bakkenolide compound and a pro-inflammatory stimulus (e.g., TNF-α or LPS).
-
After treatment, cells are fixed and stained for the NF-κB p65 subunit using a specific antibody.
-
The subcellular localization of p65 is visualized using fluorescence microscopy. A decrease in cytoplasmic staining and an increase in nuclear staining indicate NF-κB translocation.
-
-
IKKβ Activity Assay:
-
An in vitro kinase assay is used to measure the activity of IκB kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway.
-
The assay typically involves incubating recombinant IKKβ with a substrate (e.g., GST-IκBα) in the presence of the Bakkenolide compound.
-
The phosphorylation of the substrate is then quantified, often using an ELISA-based method.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the neuroprotective effects of bakkenolides.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
Caption: General experimental workflow for in vitro neuroprotection studies.
Caption: General experimental workflow for in vivo neuroprotection studies.
Conclusion
Early research on bakkenolides, particularly Bakkenolide-IIIa, demonstrates significant neuroprotective potential in both in vitro and in vivo models of cerebral ischemia. The primary mechanism of action appears to be the inhibition of the pro-inflammatory NF-κB signaling pathway, likely through the modulation of upstream kinases such as Akt and ERK1/2. Furthermore, these compounds have been shown to possess anti-apoptotic properties by regulating the expression of Bcl-2 family proteins. While more research is needed to specifically quantify the effects of this compound and fully elucidate its pharmacological profile, the existing data on related compounds provides a strong rationale for its further investigation as a potential therapeutic agent for stroke and neurodegenerative disorders. Future studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiling of this compound, and its efficacy in a wider range of neurodegenerative disease models.
References
Bakkenolide D and its Allosteric Interaction with Bacterial Neuraminidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial neuraminidases, also known as sialidases, are a class of enzymes that cleave terminal sialic acid residues from glycoconjugates. These enzymes play a crucial role in the pathogenesis of various bacteria, contributing to processes such as biofilm formation, nutrient acquisition, and host-cell adhesion. Consequently, bacterial neuraminidase has emerged as a promising target for the development of novel antibacterial agents. This technical guide provides an in-depth analysis of Bakkenolide D, a natural sesquiterpenoid, and its interaction with bacterial neuraminidase. It details the quantitative inhibitory effects, the specific mechanism of non-competitive inhibition, and the experimental protocols for assessing this interaction. Furthermore, this guide visualizes the key experimental workflows and the logical relationship between this compound's inhibition of neuraminidase and its potential impact on bacterial biofilm formation.
Introduction to Bacterial Neuraminidase and this compound
Bacterial neuraminidases are virulence factors in a variety of pathogenic bacteria, including Clostridium perfringens and Vibrio cholerae. By cleaving sialic acids from host and bacterial cell surfaces, these enzymes can unmask cryptic receptors for bacterial adhesion, facilitate the spread of toxins, and contribute to the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[1][2] The inhibition of bacterial neuraminidase is therefore a compelling strategy for the development of new therapeutics to combat bacterial infections.
This compound is a sesquiterpenoid lactone isolated from the aerial portions of Petasites japonicus.[3] This plant has a history of use in traditional medicine for treating various inflammatory and infectious conditions.[3] Recent studies have identified this compound as an inhibitor of bacterial neuraminidase, presenting a novel scaffold for antibacterial drug discovery.[3]
Quantitative Analysis of Neuraminidase Inhibition
The inhibitory potential of this compound and related compounds against bacterial neuraminidase has been quantified using in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound, its analogue Bakkenolide B, and other known neuraminidase inhibitors against bacterial neuraminidases. For non-competitive inhibitors, the IC50 value can be considered a close approximation of the inhibition constant (Ki), particularly when the substrate concentration used in the assay is significantly lower than the Michaelis constant (Km).
| Compound | Neuraminidase Source | Inhibition Type | IC50 (µM) | Ki (µM) |
| This compound | Clostridium perfringens | Non-competitive | 80.1 ± 3.2 | Not explicitly determined |
| Bakkenolide B | Clostridium perfringens | Inactive | > 200 | Not applicable |
| Quercetin (Positive Control) | Clostridium perfringens | Competitive | 20.4 | Not specified |
| Oseltamivir carboxylate | Vibrio cholerae | Competitive | 144 | Not specified |
| Zanamivir | Vibrio cholerae | Competitive | 52 | Not specified |
| DANA (2-Deoxy-2,3-dehydro-N-acetylneuraminic acid) | Clostridium perfringens | Competitive | ~2-20 | 5.0 ± 0.9 |
Mechanism of Action: Non-Competitive Inhibition
Enzyme kinetic studies have revealed that this compound acts as a non-competitive inhibitor of bacterial neuraminidase from Clostridium perfringens. In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site.
Molecular docking simulations have provided further insight into the non-competitive inhibitory mechanism of this compound. These studies indicate that this compound does not bind to the active site of the neuraminidase. Instead, it is predicted to bind to a putative allosteric site. The docking poses with the highest reliability and stability at this allosteric site suggest that this compound forms strong hydrogen bonds with the amino acid residues K272 and R467, and engages in π-alkyl interactions with F271 and I332. Additionally, a sulfur interaction with K472 is also predicted.
The following diagram illustrates the principle of non-competitive inhibition by this compound.
Caption: Mechanism of non-competitive inhibition of bacterial neuraminidase by this compound.
Experimental Protocols
The following is a detailed protocol for a fluorescence-based bacterial neuraminidase inhibition assay, a standard method for evaluating the inhibitory potential of compounds like this compound.
Materials and Reagents
-
Bacterial Neuraminidase (e.g., from Clostridium perfringens)
-
This compound (or other test compounds)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2, pH adjusted to the optimal pH for the specific neuraminidase)
-
Stop Solution (e.g., Glycine-NaOH buffer)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
-
Standard laboratory equipment (pipettes, incubators, etc.)
Assay Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept low (e.g., ≤1%) to avoid solvent effects on enzyme activity.
-
-
Assay Plate Setup:
-
Add a defined volume of assay buffer to all wells of a 96-well black microplate.
-
Add the serially diluted this compound solutions to the respective test wells.
-
Include control wells:
-
100% Activity Control: Contains assay buffer and enzyme, but no inhibitor.
-
Blank Control: Contains assay buffer and substrate, but no enzyme.
-
Positive Control: Contains a known neuraminidase inhibitor (e.g., DANA).
-
-
-
Enzyme Addition and Pre-incubation:
-
Add a pre-determined optimal concentration of bacterial neuraminidase to all wells except the blank controls.
-
Gently mix the plate and pre-incubate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to all wells.
-
Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank control wells from all other readings.
-
Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control)] * 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of this compound against bacterial neuraminidase.
References
Methodological & Application
Protocol for the Extraction of Bakkenolide D from Petasites japonicus
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction, isolation, and quantification of Bakkenolide (B600228) D, a promising sesquiterpenoid lactone, from the plant Petasites japonicus. The methodologies outlined are based on established scientific literature and are intended for laboratory-scale applications.
Introduction
Petasites japonicus, commonly known as butterbur, has a history of use in traditional medicine for treating various conditions, including allergies and inflammation.[1] Modern research has identified several bioactive compounds within this plant, with bakkenolides, particularly Bakkenolide D, being of significant interest due to their potential therapeutic properties. These compounds have demonstrated anti-inflammatory and neuroprotective effects.[1][2] This protocol details the necessary steps for the efficient extraction and purification of this compound for further research and development.
Quantitative Data
The concentration of this compound can vary significantly depending on the part of the Petasites japonicus plant utilized. For optimal yield, the roots are the preferred source material.
| Plant Part | This compound Concentration (mg/g of dried material) | Reference |
| Roots | 107.203 | [3][4] |
| Other Parts (leaves, stems, etc.) | 0.403 - 4.419 |
Experimental Protocol: Extraction and Isolation of this compound
This protocol is divided into three main stages: extraction, solvent partitioning, and chromatographic purification.
Materials and Equipment
-
Dried and powdered Petasites japonicus (roots are recommended for higher yield)
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Chloroform (CHCl₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Water (deionized or distilled)
-
Rotary evaporator
-
Diaion HP-20 resin
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Analytical HPLC system with UV detector
-
Glass columns for chromatography
-
Standard laboratory glassware
Step-by-Step Methodology
Step 1: Methanol Extraction
-
Successively extract dried and powdered Petasites japonicus material (e.g., 1.6 kg of leaves and stems) with methanol at room temperature.
-
Perform the extraction twice, with each extraction lasting for 3 days.
-
Combine the methanol extracts and remove the solvent under reduced pressure at 45°C using a rotary evaporator to obtain a residue. For a 1.6 kg starting material, a residue of approximately 33.9 g can be expected.
Step 2: Solvent Partitioning
-
Resuspend the methanol extract residue in water.
-
Pass the aqueous suspension through a Diaion HP-20 column.
-
Sequentially partition the eluate with the following solvents to separate compounds based on polarity:
-
n-Hexane
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
-
Collect the n-Butanol fraction, as it will contain the highest concentration of bakkenolides.
Step 3: Chromatographic Purification
-
Concentrate the n-Butanol extract to dryness.
-
Subject the dried n-Butanol extract to column chromatography using silica gel and Sephadex LH-20.
-
Further purify the resulting fractions containing this compound using preparative HPLC to isolate the pure compound.
Workflow Diagram
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Note: Quantification of Bakkenolide D using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Bakkenolide D in various samples, including plant extracts and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol has been developed to provide a reliable, precise, and accurate analytical tool for researchers, scientists, and professionals in drug development and quality control. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a sesquiterpene lactone found in certain medicinal plants, such as Petasites japonicus. It has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility[1]. This document provides a comprehensive protocol for the determination of this compound, including sample preparation, chromatographic conditions, and complete method validation.
Instrumentation and Materials
2.1 Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
pH meter.
-
Data acquisition and processing software.
2.2 Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (Ultrapure, 18.2 MΩ·cm).
-
Formic acid (optional, for pH adjustment).
2.3 Chromatographic Column
-
Column: C18 reverse-phase column (e.g., Luna C18, 150 x 4.6 mm, 5 µm particle size) or equivalent. C18 columns are the most widely used stationary phases in reverse-phase HPLC due to their robust performance in separating a wide variety of compounds[2][3].
-
Guard Column: C18 guard column (optional, but recommended to prolong column life).
Experimental Protocols
3.1 Chromatographic Conditions The separation and quantification are achieved using the parameters outlined in the table below. A gradient elution is employed to ensure optimal separation of this compound from other matrix components[4][5].
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-35 min: 80% to 100% B; 35-40 min: 100% B; 40.1-45 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm or 290 nm |
| Injection Volume | 10 µL |
3.2 Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions, 20% Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
3.3 Preparation of Sample Solutions (Example: Plant Extract)
-
Extraction: Accurately weigh 1.0 g of powdered plant material and transfer to a 50 mL conical flask. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.
-
Dilution: Transfer the filtrate to a 25 mL volumetric flask and dilute to volume with methanol.
-
Final Preparation: Prior to injection, filter an aliquot of the diluted extract through a 0.45 µm syringe filter into an HPLC vial.
dot
Caption: Workflow for this compound quantification.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters were evaluated.
4.1 Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatogram of a blank (mobile phase), a placebo (sample matrix without analyte), the standard solution, and the sample solution. The retention time of this compound in the sample should match that of the standard, and there should be no interfering peaks from the matrix at this retention time.
4.2 Linearity and Range Linearity was assessed by analyzing seven concentrations of this compound (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²), y-intercept, and slope of the regression line were calculated.
4.3 Accuracy Accuracy was determined by performing a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Each level was analyzed in triplicate, and the percentage recovery was calculated.
4.4 Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on two different days by different analysts.
-
The precision is expressed as the Relative Standard Deviation (%RSD).
4.5 Limits of Detection (LOD) and Quantification (LOQ) LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3:1, and the LOQ is the concentration that yields an S/N ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
4.6 Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic) The effect on retention time and peak area was observed. The method is considered robust if the %RSD of the results remains within acceptable limits.
dot
References
Application Notes and Protocols for LC-MS/MS Analysis of Bakkenolide D in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Bakkenolide (B600228) D in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined. Additionally, this guide includes a summary of validated quantitative data and a discussion of potential signaling pathways modulated by Bakkenolide D, supported by visual diagrams to facilitate understanding of the experimental workflow and biological context.
Introduction
This compound is a sesquiterpene lactone that has garnered interest for its potential pharmacological activities, including anti-inflammatory and anti-allergic effects. To support preclinical and clinical development, a robust and sensitive bioanalytical method is essential for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules like this compound in complex biological fluids.[1] This application note describes a validated method for the determination of this compound in rat plasma and explores its potential mechanism of action.
Quantitative Data Summary
A sensitive and rapid LC-MS/MS method has been developed and validated for the determination of this compound in rat plasma.[1] The key quantitative parameters of this method are summarized in the tables below for easy reference and comparison.
Table 1: Method Validation Parameters for this compound Analysis [1]
| Parameter | Result |
| Linear Range | 1–800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | >0.999 |
| Intra-day Accuracy | 91–113% |
| Inter-day Accuracy | 100–104% |
| Inter-day Precision | <15% |
| Internal Standard (IS) | Columbianadin |
Table 2: Pharmacokinetic Parameters of this compound in Rats [1]
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ₕ (h·ng/mL) | T₁/₂ (h) | Oral Bioavailability |
| Oral | 10 mg/kg | 10.1 ± 9.8 | 2 | 72.1 ± 8.59 | 11.8 ± 1.9 | 2.57% |
| Intravenous | 1 mg/kg | - | - | 281 ± 98.4 | 8.79 ± 0.63 | - |
Experimental Protocols
The following protocols are based on a published method for the LC-MS/MS analysis of this compound in rat plasma, supplemented with common practices for similar analytes.[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[2]
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) Stock Solution: Columbianadin in methanol (B129727) (1 µg/mL)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard stock solution (Columbianadin).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
The following are suggested starting conditions for the chromatographic separation of this compound and the internal standard, based on methods for similar sesquiterpene lactones.[3][4]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
Mass Spectrometry (MS/MS)
The analysis should be performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Nebulizer Gas (Gas 1): ~50 psi
-
Heater Gas (Gas 2): ~50 psi
-
Curtain Gas: ~30 psi
-
-
MRM Transitions:
-
This compound: The molecular weight of this compound is 408.5 g/mol .[1] In positive ESI mode, the protonated molecule [M+H]⁺ would have an m/z of 409.5. Based on the fragmentation patterns of similar sesquiterpene lactones, which often involve the loss of side chains and neutral molecules like water, a plausible MRM transition would be m/z 409.5 → 235.1 .[5][6] The product ion could correspond to the core bakkenolide structure after loss of the ester side chain and acetic acid. The collision energy would need to be optimized but a starting point of 25-35 eV is recommended.
-
Columbianadin (IS): The MRM transition for the internal standard, columbianadin, has been reported as m/z 329.3 → 229.3 .[7]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound from biological samples.
Caption: Experimental workflow for this compound analysis.
Proposed Signaling Pathway: Anti-Inflammatory Action
Bakkenolides have demonstrated anti-inflammatory properties. A plausible mechanism of action involves the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, which are central regulators of the inflammatory response. The diagram below illustrates a simplified representation of these pathways and a hypothetical point of inhibition by this compound.
Caption: Potential anti-inflammatory signaling pathways.
Conclusion
The LC-MS/MS method described provides a sensitive and reliable approach for the quantification of this compound in plasma, suitable for supporting drug development studies. The provided protocols and data serve as a valuable resource for researchers. Further investigation into the precise molecular targets of this compound within inflammatory signaling pathways will be crucial for elucidating its complete mechanism of action.
References
- 1. This compound | C21H28O6S | CID 12299953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB013602) - FooDB [foodb.ca]
- 4. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 5. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:18456-03-6 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for the Structural Analysis of Bakkenolide D using Nuclear Magnetic Resonance (NMR)
Introduction
Bakkenolide (B600228) D is a sesquiterpenoid lactone belonging to the bakkenolide class of natural products, which are of significant interest due to their diverse biological activities. The structural elucidation of such complex natural products is a critical step in their study and potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like Bakkenolide D. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The information herein is based on the structural characterization of this compound isolated from the aerial portion of Petasites japonicus.[1][2]
Structural Elucidation of this compound
The structural analysis of this compound is achieved through a combination of 1D NMR experiments (¹H and ¹³C NMR) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of all proton and carbon signals and the confirmation of the compound's constitution and stereochemistry.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, recorded in Chloroform-d (CDCl₃).
Table 1: ¹H NMR Data of this compound (700 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.17 | d | 11.2 |
| 2α | 1.66 | m | |
| 2β | 1.34 | m | |
| 3α | 1.55 | m | |
| 3β | 1.37 | dd | 12.9, 3.7 |
| 4 | 1.57 | m | |
| 6 | 2.55 | m | |
| 9 | 5.72 | d | 11.2 |
| 10 | 2.21 | d | 11.2 |
| 13α | 4.90 | s | |
| 13β | 4.38 | s | |
| 14 | 0.90 | d | 6.8 |
| 15 | 1.11 | s | |
| 2' | 7.14 | d | 15.4 |
| 3' | 5.86 | d | 15.4 |
| 4' | 2.39 | s | |
| 1"-OAc | 1.83 | s |
Note: The assignments are based on 2D NMR correlations.
Table 2: ¹³C NMR Data of this compound (175 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 70.3 | CH |
| 2 | 26.8 | CH₂ |
| 3 | 29.5 | CH₂ |
| 4 | 35.3 | CH |
| 5 | 43.3 | C |
| 6 | 45.8 | CH |
| 7 | 54.9 | C |
| 8 | 175.7 | C |
| 9 | 80.8 | CH |
| 10 | 51.7 | CH |
| 11 | 149.2 | C |
| 12 | 170.2 | C |
| 13 | 108.2 | CH₂ |
| 14 | 15.5 | CH₃ |
| 15 | 19.5 | CH₃ |
| 1' | 165.7 | C |
| 2' | 143.6 | CH |
| 3' | 117.8 | CH |
| 4' | 15.5 | CH₃ |
| 1"-OAc | 170.2 | C |
| 2"-OAc | 21.2 | CH₃ |
Note: The assignments are based on DEPT and 2D NMR correlations.
Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR data for the structural analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.
1D NMR Spectroscopy
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a standard probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃ and perform automatic or manual shimming to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a line broadening (LB) of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
-
Instrument Setup: Use the same spectrometer as for the ¹H NMR.
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
-
Acquisition Parameters for DEPT (Distortionless Enhancement by Polarization Transfer):
-
Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
Processing:
-
Apply a line broadening (LB) of 1-2 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum relative to the CDCl₃ signal at 77.16 ppm.
-
2D NMR Spectroscopy
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.
-
Pulse Program: A standard COSY sequence (e.g., 'cosygpqf').
-
Acquisition Parameters:
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation, phase correction, and symmetrization.
-
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: A standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Acquisition Parameters:
-
F2 (¹H) Spectral Width: Same as the ¹H NMR spectrum.
-
F1 (¹³C) Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation and phase correction.
-
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: A standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').
-
Acquisition Parameters:
-
F2 (¹H) Spectral Width: Same as the ¹H NMR spectrum.
-
F1 (¹³C) Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation and phase correction.
-
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for this compound structural elucidation using NMR.
Signaling Pathways and Logical Relationships in NMR Data Analysis
The following diagram illustrates the logical relationships between the different NMR experiments and how they contribute to the final structure determination.
Caption: Logical relationships in NMR-based structural analysis.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. By following the detailed protocols outlined in this document, researchers can obtain high-quality NMR data. The systematic interpretation of this data, through the analysis of chemical shifts, coupling constants, and 2D correlations, allows for the complete and unambiguous assignment of the molecular structure. This foundational information is essential for further research into the biological activities and potential therapeutic applications of this compound.
References
Application Notes and Protocols for In Vitro Studies of Bakkenolide D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the biological effects of Bakkenolide (B600228) D, a natural sesquiterpenoid lactone. Drawing upon research into the broader bakkenolide family, these protocols are designed to facilitate the exploration of Bakkenolide D's potential therapeutic applications, particularly in the areas of neuroprotection, anti-inflammatory, and anti-cancer activity.
Background on this compound and Related Compounds
Bakkenolides are a class of natural compounds that have garnered significant interest for their diverse pharmacological properties. While specific research on this compound is emerging, studies on related compounds such as Bakkenolide B and Bakkenolide-IIIa have demonstrated potent biological activities. These include neuroprotective effects against oxygen-glucose deprivation, inhibition of inflammatory pathways, and modulation of immune responses.[1][2][3][4][5] The primary mechanism of action for several bakkenolides appears to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Additionally, bakkenolides have been shown to possess antioxidant properties.
This document outlines in vitro models and experimental protocols to elucidate the specific effects of this compound, leveraging the knowledge gained from studies of its chemical relatives.
Potential Therapeutic Areas and Corresponding In Vitro Models
Based on the known activities of the bakkenolide family, the following therapeutic areas are prime for investigation with this compound.
| Therapeutic Area | Key Biological Process | Recommended In Vitro Cell Culture Models |
| Neuroprotection | Oxidative stress, Apoptosis, Inflammation | Primary cortical neurons, SH-SY5Y human neuroblastoma cells, HT22 murine hippocampal cells |
| Anti-inflammation | Pro-inflammatory mediator release, NF-κB signaling | RAW 264.7 murine macrophages, THP-1 human monocytic cells, Primary microglia |
| Oncology | Cell proliferation, Apoptosis, Metastasis | A549 (lung carcinoma), HCT116 (colon carcinoma), MCF-7 (breast carcinoma) |
Experimental Protocols
General Cell Culture and this compound Preparation
Materials:
-
Selected cell line
-
Complete growth medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Sterile, filtered pipette tips and serological pipettes
-
Cell culture flasks, plates, and dishes
Protocol:
-
Culture selected cells in appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in DMSO. Store at -20°C.
-
For experiments, dilute the this compound stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Neuroprotection Assays
Model: Primary cortical neurons or SH-SY5Y cells subjected to oxygen-glucose deprivation (OGD).
Objective: To assess the protective effects of this compound against ischemia-like injury in vitro.
Protocol: Oxygen-Glucose Deprivation (OGD)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 2-4 hours.
-
Wash cells with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a duration determined by cell type (e.g., 1-2 hours for primary neurons).
-
Following OGD, replace the glucose-free medium with a complete growth medium and return the cells to normoxic conditions (reoxygenation) for 24 hours.
-
Assess cell viability using the MTT assay.
Protocol: MTT Assay for Cell Viability
-
After the reoxygenation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (non-OGD treated) cells.
Anti-Inflammatory Assays
Model: RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Objective: To determine the inhibitory effect of this compound on the production of inflammatory mediators.
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate NO concentration using a sodium nitrite (B80452) standard curve.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Seed cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, and IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Anti-Cancer Assays
Model: A549 human lung carcinoma cells.
Objective: To evaluate the effect of this compound on cancer cell proliferation and apoptosis.
Protocol: Cell Proliferation Assay (MTT)
-
Seed A549 cells in a 96-well plate.
-
Treat with various concentrations of this compound for 24, 48, and 72 hours.
-
Perform the MTT assay as described in section 3.2.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Seed cells in a 6-well plate and treat with this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
| Assay | Cell Line | Treatment | Concentration Range | Key Findings (Example) |
| MTT (Neuroprotection) | SH-SY5Y | This compound + OGD | 1-20 µM | Increased cell viability in a dose-dependent manner. |
| Griess Assay | RAW 264.7 | This compound + LPS | 1-50 µM | Decreased NO production with an IC50 of X µM. |
| Western Blot | RAW 264.7 | This compound + LPS | 10 µM | Reduced phosphorylation of p65 and IκBα. |
| MTT (Anti-cancer) | A549 | This compound | 0.1-100 µM | IC50 of Y µM at 48 hours. |
| Apoptosis Assay | A549 | This compound | IC50 concentration | Increased percentage of apoptotic cells compared to control. |
Visualization of Pathways and Workflows
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: General workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Bakkenolide D in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide D, a sesquiterpene lactone, has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.[1][2] Understanding the pharmacokinetic (PK) profile of this compound is a critical step in its preclinical development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). This document provides detailed application notes and standardized protocols for conducting in vivo animal studies to characterize the pharmacokinetics of this compound.
These guidelines are designed to ensure the generation of robust and reproducible data, which are fundamental for informed decision-making in drug development programs. The protocols herein cover animal selection, formulation and administration of this compound, blood sample collection, and bioanalytical methodology for the quantification of the compound in plasma.
Materials and Reagents
-
This compound (purity ≥98%)
-
Internal Standard (IS), e.g., Columbianadin
-
Formulation vehicles:
-
Oral (PO): 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in deionized water
-
Intravenous (IV): Saline solution containing 5% DMSO and 10% Solutol HS 15
-
-
Anesthetics (e.g., isoflurane)
-
Anticoagulant (e.g., K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Rat plasma (for calibration standards and quality controls)
Experimental Protocols
Animal Selection and Housing
-
Species: Sprague-Dawley (SD) rats are a commonly used model for pharmacokinetic studies.[3]
-
Sex: Male rats are often used to avoid potential variability due to the estrous cycle.
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week prior to the experiment. For excretion studies, metabolic cages should be used for the collection of urine and feces.
Formulation and Dosing
3.2.1 Preparation of Dosing Solutions
-
Oral Formulation (e.g., 1 mg/mL): Suspend the required amount of this compound in 0.5% CMC-Na solution. Homogenize using a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh on the day of dosing.
-
Intravenous Formulation (e.g., 0.1 mg/mL): Dissolve this compound in a vehicle of 5% DMSO, 10% Solutol HS 15, and 85% saline. Ensure complete dissolution. The solution should be filtered through a 0.22 µm syringe filter before administration.
3.2.2 Drug Administration
-
Acclimatization and Fasting: Fast animals overnight (approximately 12 hours) before oral dosing, with free access to water. Fasting is not required for intravenous dosing.
-
Oral Administration (PO):
-
Weigh the animal to determine the correct dosing volume (e.g., 10 mL/kg).
-
Administer the this compound suspension via oral gavage using a suitable gavage needle.
-
Ensure the gavage needle is inserted into the esophagus and not the trachea.
-
Administer the dose slowly and steadily.
-
-
Intravenous Administration (IV):
-
Weigh the animal to determine the correct dosing volume (e.g., 1 mL/kg).
-
Administer the this compound solution via the lateral tail vein.
-
Proper restraint of the animal is crucial for successful administration.
-
Inject the solution slowly over a period of 1-2 minutes.
-
Blood Sample Collection
-
Collect blood samples from the jugular or saphenous vein at predetermined time points. For a typical pharmacokinetic study, the following time points are recommended:
-
IV: 0 (predose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
At each time point, collect approximately 0.2-0.3 mL of blood into tubes containing K2-EDTA as an anticoagulant.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.[3]
3.4.1 Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL Columbianadin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.4.2 LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 409.2 → Product ion m/z 289.1
-
Columbianadin (IS): Precursor ion m/z 247.1 → Product ion m/z 187.1
-
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
3.4.3 Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]
Data Presentation and Analysis
Pharmacokinetic Parameters
Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) of the plasma concentration-time data. Software such as Phoenix WinNonlin, R, or PKSolver can be used for these calculations. Key parameters to be determined are summarized in the tables below.
Table 1: Key Pharmacokinetic Parameters for this compound following Intravenous Administration in Rats
| Parameter | Unit | Description |
| Dose | mg/kg | Dose administered |
| C₀ | ng/mL | Initial plasma concentration at time zero |
| AUC₀-t | ng·h/mL | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC₀-∞ | ng·h/mL | Area under the plasma concentration-time curve from time zero to infinity |
| t₁/₂ | h | Elimination half-life |
| CL | L/h/kg | Total body clearance |
| Vd | L/kg | Volume of distribution |
Table 2: Key Pharmacokinetic Parameters for this compound following Oral Administration in Rats
| Parameter | Unit | Description |
| Dose | mg/kg | Dose administered |
| Cₘₐₓ | ng/mL | Maximum observed plasma concentration |
| Tₘₐₓ | h | Time to reach Cₘₐₓ |
| AUC₀-t | ng·h/mL | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC₀-∞ | ng·h/mL | Area under the plasma concentration-time curve from time zero to infinity |
| t₁/₂ | h | Elimination half-life |
| F% | % | Absolute bioavailability |
Example Pharmacokinetic Data for this compound in Rats
The following data is based on a published study and serves as an example.
Table 3: Pharmacokinetic Parameters of this compound in SD Rats after a Single Intravenous (1 mg/kg) and Oral (10 mg/kg) Dose (Mean ± SD, n=6)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cₘₐₓ (ng/mL) | - | 10.1 ± 9.8 |
| Tₘₐₓ (h) | - | 2.0 ± 0.0 |
| AUC₀-₂₄ (ng·h/mL) | 281 ± 98.4 | 72.1 ± 8.59 |
| t₁/₂ (h) | 8.79 ± 0.63 | 11.8 ± 1.9 |
| F (%) | - | 2.57 |
Visualizations
Experimental Workflow
In vivo pharmacokinetic study workflow for this compound.
Potential Signaling Pathway Modulation
This compound, as a sesquiterpene lactone, may exert its anti-inflammatory effects by modulating key signaling pathways. A related compound, Bakkenolide-IIIa, has been shown to inhibit the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes: Screening for Bakkenolide D Cytotoxicity Using Cell Viability Assays
Introduction
Bakkenolide D, a sesquiterpenoid lactone isolated from the plant genus Petasites, has been identified as a potential cytotoxic agent. This application note provides a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell viability assays. These assays are crucial for determining the dose-dependent effects of the compound and elucidating its mechanism of action, making them indispensable tools in drug discovery and development.
The primary methods covered are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. Additionally, an Annexin V-FITC/PI apoptosis assay protocol is included to investigate if the cytotoxic mechanism involves programmed cell death.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Note: | Specific IC50 values for this compound were not available in the searched literature. The table below presents data for a related compound, Bakkenolide B, to provide a general indication of the cytotoxic potential of this class of compounds. | ||
| HeLa | Cervical Carcinoma | > 10 | [1] |
| MCF-7 | Breast Cancer | > 10 | [1] |
| LLC | Murine Lewis Lung Carcinoma | > 10 | [1] |
Experimental Protocols
Herein are detailed protocols for three key assays to screen for this compound cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. It is crucial to include the following controls:
-
Untreated cells (spontaneous LDH release): Cells incubated with culture medium only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[7]
-
Vehicle control: Cells treated with the same concentration of solvent as the this compound-treated cells.
-
Medium background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[8] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus labeling late apoptotic and necrotic cells.[2]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Include untreated and positive controls (e.g., cells treated with a known apoptosis-inducing agent).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow and Signaling Pathways
To visualize the experimental processes and potential molecular mechanisms, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of the Vitamin D Receptor in the Regulation of NF-κB Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Anti-inflammatory Potential of Bakkenolide D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Bakkenolide (B600228) D, a sesquiterpene lactone. The protocols outlined below are based on established methods for assessing the anti-inflammatory effects of related bakkenolide compounds and are designed for use in a research setting.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), play a central role in regulating the inflammatory response by controlling the expression of pro-inflammatory mediators. These mediators include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively.
Bakkenolides, a class of sesquiterpene lactones, have demonstrated promising anti-inflammatory activities. Studies on bakkenolide compounds nearly identical to Bakkenolide D have shown that they can significantly reduce the production of pro-inflammatory cytokines and inhibit the expression of iNOS and COX-2.[1] The primary mechanism of action is believed to be the inhibition of the NF-κB and MAPK signaling pathways. This document provides detailed protocols to investigate the potential of this compound to modulate these key inflammatory pathways and mediators.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | NO Concentration (µM) (Mean ± SD) | % Inhibition |
| Control (Unstimulated) | - | ||
| LPS (1 µg/mL) | - | 0% | |
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| Positive Control (e.g., L-NMMA) + LPS |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Unstimulated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| Positive Control (e.g., Dexamethasone) + LPS |
Table 3: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins
| Treatment Group | Relative Protein Expression (Fold Change vs. LPS) |
| p-p65/p65 | |
| Control (Unstimulated) | |
| LPS (1 µg/mL) | 1.0 |
| This compound (10 µM) + LPS | |
| This compound (25 µM) + LPS |
Experimental Protocols
Cell Culture and Lipopolysaccharide (LPS) Stimulation
This protocol describes the culture of RAW 264.7 murine macrophages and their stimulation with LPS to induce an inflammatory response.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
96-well and 6-well cell culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates (for Griess assay and ELISA) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis). Include unstimulated and LPS-only controls.
References
Application Notes and Protocols: Bakkenolide D and Related Compounds in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolides, a class of sesquiterpene lactones, have emerged as promising compounds in the investigation of therapeutic strategies for neurological disorders. While research on Bakkenolide (B600228) D is still developing, significant findings on related bakkenolides, such as Bakkenolide B and Bakkenolide IIIa, provide a strong rationale for their exploration in neurodegenerative and neuroinflammatory conditions. These compounds have demonstrated potent neuroprotective and anti-inflammatory properties in various preclinical models. This document provides a comprehensive overview of the application of bakkenolides in neurological disorder research, with a focus on their mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.
Mechanism of Action
Bakkenolides exert their neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The primary mechanisms identified to date include the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 pathway.
Inhibition of the NF-κB Signaling Pathway
Studies on total bakkenolides and Bakkenolide-IIIa have shown that these compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[1][2] By inhibiting the phosphorylation of IκB-kinase complex, IκBα, and the p65 subunit of NF-κB, bakkenolides prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2] This mechanism is crucial in mitigating the inflammatory damage observed in conditions like cerebral ischemia.
Figure 1: Inhibition of the NF-κB signaling pathway by bakkenolides.
Activation of the Nrf2/HO-1 Signaling Pathway
Research on Bakkenolide B has revealed its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[3] Bakkenolide B promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This pathway is initiated through the activation of AMP-activated protein kinase (AMPK). By bolstering the cellular antioxidant defense, Bakkenolide B mitigates oxidative stress, a key contributor to neuronal damage in various neurological disorders.
Figure 2: Activation of the Nrf2/HO-1 pathway by Bakkenolide B.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on bakkenolide compounds in various neurological disorder research models.
Table 1: In Vitro Anti-Neuroinflammatory Effects of Bakkenolide B
| Parameter | Model System | Treatment | Concentration | Result |
| Cell Viability | BV-2 Microglia | Bakkenolide B | 5-40 µM | No significant effect on viability |
| IL-1β Production | LPS-stimulated BV-2 Microglia | Bakkenolide B | 5-40 µM | Significant reduction |
| IL-6 Production | LPS-stimulated BV-2 Microglia | Bakkenolide B | 5-40 µM | Significant reduction |
| IL-12 Production | LPS-stimulated BV-2 Microglia | Bakkenolide B | 5-40 µM | Significant reduction |
| TNF-α Production | LPS-stimulated BV-2 Microglia | Bakkenolide B | 5-40 µM | Significant reduction |
| ROS Production | LPS-stimulated BV-2 Microglia | Bakkenolide B | 5-40 µM | Diminished production |
Table 2: In Vivo Neuroprotective Effects of Bakkenolide-IIIa in a Cerebral Ischemia Model
| Parameter | Model System | Treatment | Dosage | Result |
| Infarct Volume | Rat transient focal cerebral ischemia | Bakkenolide-IIIa | 4, 8, 16 mg/kg (i.g.) | Dose-dependent reduction |
| Neurological Deficit | Rat transient focal cerebral ischemia | Bakkenolide-IIIa | 4, 8, 16 mg/kg (i.g.) | Dose-dependent improvement |
| 72h Survival Rate | Rat transient focal cerebral ischemia | Bakkenolide-IIIa | 16 mg/kg (i.g.) | Increased survival rate |
Table 3: In Vivo Effects of Bulbocodin D in an Alzheimer's Disease Mouse Model (APP/PS1)
| Parameter | Model System | Treatment | Duration | Result |
| Cognitive Deficits (MWM) | APP/PS1 mice | Bulbocodin D (gavage) | 2 months | Significant improvement |
| Amyloid Plaque Levels | APP/PS1 mice | Bulbocodin D (gavage) | 2 months | Reduced levels |
| Aβ40 and Aβ42 Levels | APP/PS1 mice | Bulbocodin D (gavage) | 2 months | Reduced levels |
| IL-1β and TNF-α Levels | APP/PS1 mice | Bulbocodin D (gavage) | 2 months | Reduced levels |
| Microglial Markers (Iba1, GFAP) | APP/PS1 mice | Bulbocodin D (gavage) | 2 months | Reduced levels |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol is adapted from studies investigating the anti-neuroinflammatory effects of compounds on microglial cells.
Figure 3: Experimental workflow for in vitro neuroinflammation studies.
-
Cell Culture:
-
Culture murine BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (or the compound of interest) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for cytokine release).
-
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the culture supernatant using commercially available ELISA kits.
-
-
Western Blot Analysis for Signaling Pathways:
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, IκBα, Nrf2, HO-1) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Cell Viability Assay:
-
Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in cultured neurons.
-
Neuronal Culture:
-
Culture primary hippocampal or cortical neurons from embryonic rodents.
-
Plate neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
-
OGD Procedure:
-
After the desired days in vitro (DIV), replace the culture medium with glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 1-2 hours).
-
For reoxygenation, return the cells to normal culture medium and a normoxic incubator (95% air, 5% CO2).
-
-
Treatment:
-
This compound can be added to the culture medium before, during, or after the OGD procedure to assess its neuroprotective effects.
-
-
Assessment of Neuronal Viability and Apoptosis:
-
Cell Viability: Use assays such as MTT or LDH release to quantify cell death.
-
Apoptosis: Employ TUNEL staining or caspase-3 activity assays to measure apoptotic cell death.
-
Bcl-2/Bax Ratio: Determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax by Western blot to assess the apoptotic pathway.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
This is a widely used animal model of focal cerebral ischemia.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient ischemia, withdraw the suture after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent ischemia, leave the suture in place.
-
-
Treatment:
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various time points relative to the MCAO procedure (e.g., before, during, or after).
-
-
Evaluation of Neurological Deficits and Infarct Volume:
-
Neurological Scoring: Assess neurological deficits at different time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), euthanize the animal and remove the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.
-
Quantify the infarct volume using image analysis software.
-
Application in Specific Neurological Disorder Models
Ischemic Stroke
As detailed in the protocols above, the OGD and MCAO models are the primary platforms for evaluating the therapeutic potential of bakkenolides in ischemic stroke. The demonstrated ability of these compounds to reduce infarct volume and improve neurological outcomes in these models makes them strong candidates for further investigation in stroke therapy.
Neuroinflammatory and Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's Disease)
While direct evidence for this compound in Alzheimer's and Parkinson's disease models is limited, the known mechanisms of action provide a strong rationale for its investigation.
-
Alzheimer's Disease (AD): Neuroinflammation and oxidative stress are key pathological features of AD. The anti-inflammatory and antioxidant properties of bakkenolides suggest they could be beneficial. A study on Bulbocodin D, a structurally related compound, showed promising results in an APP/PS1 mouse model of AD, where it reduced amyloid-beta burden and neuroinflammation. Future research could involve testing this compound in similar transgenic mouse models (e.g., APP/PS1, 5XFAD) or in in vitro models using amyloid-beta-treated neuronal or microglial cells.
-
Parkinson's Disease (PD): Neuroinflammation and oxidative stress also play a significant role in the progressive loss of dopaminergic neurons in PD. The neuroprotective effects of bakkenolides could be evaluated in toxin-induced models of PD, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in rodents, or in in vitro models using neurotoxin-treated SH-SY5Y cells.
Conclusion
This compound and its related compounds represent a promising class of natural products for the development of novel therapeutics for neurological disorders. Their ability to modulate critical signaling pathways involved in neuroinflammation and oxidative stress provides a solid foundation for their further investigation in a range of neurodegenerative and neuroinflammatory conditions. The protocols and data presented in these application notes are intended to guide researchers in exploring the full therapeutic potential of bakkenolides.
References
- 1. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Investigating the Therapeutic Potential of Bakkenolide D: Application Notes & Protocols for Preclinical Research
Note on the Available Preclinical Data
While there is growing interest in the therapeutic potential of the bakkenolide (B600228) class of sesquiterpenoid lactones, comprehensive preclinical studies specifically focusing on Bakkenolide D are limited in the publicly available scientific literature. The following application notes and protocols have been developed by extrapolating data from studies on closely related and well-researched bakkenolides, such as Bakkenolide B and Bakkenolide-IIIa. These compounds have demonstrated significant anti-inflammatory, anti-allergic, and neuroprotective properties. The methodologies and potential mechanisms of action described herein are intended to provide a robust framework for initiating preclinical investigations into this compound.
Therapeutic Areas of Interest
Based on the activities of related compounds, the primary therapeutic areas for investigating this compound include:
-
Inflammatory Disorders: Bakkenolide B has been shown to inhibit the production of pro-inflammatory mediators.
-
Allergic Reactions: Studies on Bakkenolide B indicate its potential to suppress mast cell degranulation, a key event in allergic responses.
-
Neurodegenerative Diseases: Bakkenolides have been noted for their neuroprotective and antioxidant activities.
Quantitative Data Summary from Related Bakkenolides
The following tables summarize quantitative data from preclinical studies on Bakkenolide B and Bakkenolide-IIIa, offering potential benchmarks for evaluating the efficacy of this compound.
Table 1: Anti-Inflammatory Activity of Bakkenolide B
| Cell Line/Model | Treatment | Concentration/Dose | Effect |
| RBL-2H3 Mast Cells | Bakkenolide B | Concentration-dependent | Inhibition of antigen-induced degranulation |
| Mouse Peritoneal Macrophages | Bakkenolide B | Not specified | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) gene induction |
| Ovalbumin-induced Asthma Model (in vivo) | Bakkenolide B | Not specified | Strong inhibition of eosinophil, macrophage, and lymphocyte accumulation in bronchoalveolar lavage fluid |
Table 2: Neuroprotective Effects of Novel Bakkenolides (Ia, IIa, IIIa, IVa)
| Assay | Compounds | Effect |
| Oxygen-Glucose Deprivation (OGD) in Primary Cultured Neurons | Bakkenolide-Ia, -IIa, -IIIa, -IVa | Significant neuroprotective activities |
| Cell-free Antioxidant Bioassays | Bakkenolide-Ia, -IIa, -IIIa, -IVa | Significant antioxidant activities |
Postulated Signaling Pathways for this compound
Based on the mechanisms elucidated for other bakkenolides, this compound may exert its therapeutic effects through the modulation of key inflammatory and cell survival signaling pathways.
Caption: Postulated signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the therapeutic potential of this compound, adapted from studies on related compounds.
In Vitro Anti-inflammatory Activity
Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the in vitro anti-inflammatory protocol, but use 6-well plates with a higher cell density (e.g., 1 x 10^6 cells/well). The stimulation time with LPS may be shorter (e.g., 15-60 minutes) to capture phosphorylation events.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against β-actin or GAPDH as a loading control.
-
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.
Animal Model: Male Sprague-Dawley rats (180-220 g).
Protocol:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
This compound treatment groups (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Administer the respective treatments orally.
-
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Concluding Remarks
The provided application notes and protocols offer a comprehensive starting point for the preclinical investigation of this compound. Researchers are encouraged to adapt and optimize these methodologies based on their specific experimental setups and objectives. Given the promising therapeutic potential of the bakkenolide class, a thorough investigation into the pharmacological properties of this compound is warranted.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Bakkenolide D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the low oral bioavailability of Bakkenolide D. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it so low?
A1: The oral bioavailability of this compound in rats has been reported to be extremely low, at approximately 2.57%. This is primarily attributed to its poor physicochemical properties. This compound is a lipophilic compound with very low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract—a critical first step for drug absorption. Compounds with these characteristics are often classified as Biopharmaceutics Classification System (BCS) Class II or IV.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing appropriate formulation strategies. Key properties are summarized in the table below.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 408.5 g/mol | Within the range for good passive diffusion. |
| Predicted Water Solubility | 0.0024 g/L | Very low solubility, leading to dissolution-rate limited absorption. |
| Predicted logP | 3.15 | Indicates high lipophilicity, which can lead to poor wetting and dissolution in the aqueous environment of the gut. |
| Melting Point | 200 - 201 °C | High melting point can be associated with low aqueous solubility.[1] |
Q3: What are the likely metabolic pathways for this compound?
-
Phase I Metabolism: Monohydroxylation, hydration, carboxylation, and methylation. The lactone ring is often a primary site for metabolic activity.
-
Phase II Metabolism: Glucuronidation of the parent compound or its Phase I metabolites.
Given these potential pathways, extensive first-pass metabolism in the liver could be a significant contributor to the low oral bioavailability of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to improve the oral bioavailability of this compound.
Issue 1: Low and Variable Drug Exposure in Preclinical Species
Symptoms:
-
Highly variable plasma concentrations of this compound between individual animals.
-
Disproportionately low increase in drug exposure with increasing oral doses.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Dissolution in the GI Tract | Formulation Approaches: • Amorphous Solid Dispersions: Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC, Soluplus®) to enhance its dissolution rate and extent. • Lipid-Based Formulations: Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion. The lipophilic nature of this compound makes it a good candidate for these systems, which can improve solubilization and potentially enhance lymphatic absorption, thereby bypassing first-pass metabolism.[2][3] • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate. |
| Extensive First-Pass Metabolism | Experimental Assessment: • In Vitro Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the relevant preclinical species and humans. This will provide data on the intrinsic clearance and metabolic half-life of this compound. • Prodrug Approach: If specific metabolic "hot spots" are identified, consider a prodrug strategy to mask these sites and reduce first-pass metabolism. |
| Efflux by Intestinal Transporters | Experimental Assessment: • Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio. A high efflux ratio (>2) would suggest that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). • Co-administration with Inhibitors: In preclinical studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to assess the impact of efflux on its absorption. |
Issue 2: Difficulty in Preparing a Suitable Formulation for In Vivo Studies
Symptoms:
-
This compound precipitates out of the dosing vehicle.
-
Inability to achieve the desired concentration for oral administration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Vehicle Selection: • Co-solvents: Use a mixture of water and a water-miscible organic co-solvent (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol, ethanol). • Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) to improve wetting and solubilization. • Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance the aqueous solubility of this compound.[3] |
| Drug Crystallization in Lipid-Based Formulations | Formulation Optimization: • Incorporate a Precipitation Inhibitor: Add a polymer such as PVP or HPMC to your lipid-based formulation to maintain a supersaturated state and prevent drug crystallization upon dispersion in aqueous media. • Optimize Excipient Ratios: Systematically vary the ratios of oil, surfactant, and co-surfactant to find a stable formulation with the highest drug-loading capacity. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the metabolic half-life (t1/2) and intrinsic clearance (CLint) of this compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human and relevant preclinical species)
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Positive control compounds (e.g., testosterone, verapamil)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint).
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (passage number 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity assessment)
-
High and low permeability control compounds (e.g., propranolol (B1214883) and atenolol)
-
This compound
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.
-
For the apical to basolateral (A→B) permeability assessment, add this compound (typically at 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For the basolateral to apical (B→A) permeability assessment, add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 120 minutes), collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp(B→A) / Papp(A→B)).
Visualizations
Caption: Experimental workflow for addressing the low oral bioavailability of this compound.
Caption: Key barriers to the oral bioavailability of this compound.
References
Strategies to enhance Bakkenolide D solubility for in vitro experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Bakkenolide D solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its predicted aqueous solubility is extremely low, estimated at 0.0024 g/L[1]. However, it is soluble in several organic solvents.
Q2: Which organic solvents can be used to dissolve this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[2]. For in vitro biological experiments, DMSO is the most commonly recommended solvent for creating concentrated stock solutions[2].
Q3: What are the general strategies to improve the solubility of poorly soluble compounds like this compound for in vitro studies?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs for experimental purposes. These include:
-
Co-solvency: Using a water-miscible organic solvent (like DMSO) to create a stock solution, which is then diluted into the aqueous experimental medium[3][4].
-
Use of Surfactants: Employing non-ionic surfactants to form micelles that can encapsulate the hydrophobic compound, thereby increasing its apparent solubility.
-
Inclusion Complexation: Using cyclodextrins to form complexes where the this compound molecule is encapsulated within the cyclodextrin (B1172386) cavity, enhancing its solubility in aqueous solutions.
-
pH Adjustment: Although less common for neutral compounds, altering the pH of the medium can sometimes improve the solubility of ionizable compounds.
Troubleshooting Guide
Issue: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer.
-
Possible Cause 1: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Solution: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), and some are tolerant up to 1%. Ensure your final DMSO concentration is within the tolerated range for your specific cell type and is sufficient to keep this compound in solution. It is crucial to run a vehicle control (medium with the same final DMSO concentration without this compound) to assess the solvent's effect on your experimental model.
-
-
Possible Cause 2: The aqueous solubility of this compound is exceeded despite the presence of a co-solvent.
-
Solution 1: Decrease the final concentration of this compound. Your desired experimental concentration may be above the solubility limit in the final aqueous medium.
-
Solution 2: Incorporate a non-ionic surfactant. Surfactants like Tween® 20 or Pluronic® F-68 can be added to the final aqueous medium at low, non-toxic concentrations (typically below 0.1%) to help maintain the solubility of hydrophobic compounds. Always perform a vehicle control with the surfactant to ensure it does not interfere with your assay.
-
Solution 3: Utilize cyclodextrins. Prepare a this compound-cyclodextrin complex before adding it to your aqueous medium. This can significantly enhance its aqueous solubility.
-
-
Possible Cause 3: The stock solution was not properly mixed into the aqueous medium.
-
Solution: When diluting the stock solution, add it dropwise to the aqueous medium while vortexing or stirring vigorously to facilitate rapid and uniform dispersion. Avoid adding the aqueous medium to the concentrated stock.
-
Quantitative Data Summary
| Solvent | Type | Recommended Use | Reference |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | Creating concentrated stock solutions for in vitro experiments. | |
| Chloroform | Organic Solvent | General laboratory use (not for biological experiments). | |
| Dichloromethane | Organic Solvent | General laboratory use (not for biological experiments). | |
| Ethyl Acetate | Organic Solvent | General laboratory use (not for biological experiments). | |
| Acetone | Organic Solvent | General laboratory use (not for biological experiments). | |
| Water | Aqueous | Predicted solubility is extremely low (0.0024 g/L). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). A 10 mM stock solution in DMSO is commercially available.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Workflow for Testing this compound Solubility in Aqueous Media
-
Objective: To determine the optimal conditions for solubilizing this compound in the final experimental medium.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Experimental aqueous medium (e.g., cell culture medium, buffer)
-
Potentially, non-ionic surfactants (e.g., Tween® 20) or cyclodextrins.
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution into the experimental medium. Ensure the final DMSO concentration remains constant across all dilutions and is below the toxicity limit for your cells.
-
Visually inspect for any precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours at 37°C).
-
If precipitation is observed at the desired concentration, repeat the process but add a non-ionic surfactant (e.g., 0.01% Tween® 20) to the aqueous medium before adding the this compound stock.
-
The highest concentration that remains clear (no visible precipitate) is the approximate solubility limit under those conditions.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Postulated inhibitory action of this compound on the PAF receptor signaling pathway.
References
- 1. Showing Compound this compound (FDB013602) - FooDB [foodb.ca]
- 2. This compound | CAS:18456-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Optimization of Bakkenolide D extraction yield from plant material.
Technical Support Center: Optimization of Bakkenolide D Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of this compound from plant material. It includes detailed experimental protocols, a troubleshooting guide, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Which plant species and parts are the best sources for this compound?
A1: Petasites japonicus and Farfugium japonicum are notable sources of this compound. Quantitative analysis has shown that the roots of both species contain the highest concentrations of this compound.[1] For instance, concentrations can reach up to 107.203 mg/g in P. japonicus roots and 166.103 mg/g in F. japonicum roots.[1] Other plant parts, such as leaves and petioles, contain significantly lower amounts.[1]
Q2: What are the most effective solvents for extracting this compound?
A2: Methanol (B129727) and ethanol (B145695) are commonly used and effective solvents for the extraction of bakkenolides.[2][3] Aqueous extractions are also performed, but the choice of solvent can impact the yield and purity of the final extract. For instance, a 95% methanol solution has been successfully used, followed by solvent partitioning to isolate different bakkenolides.
Q3: What analytical method is recommended for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantitative analysis of this compound. A common setup involves a C18 column with a gradient elution system, often using a mobile phase of water and acetonitrile. Detection is typically set around 290 nm.
Q4: Can this compound degrade during the extraction process?
A4: While specific stability data for this compound during extraction is not extensively documented, factors like high temperatures and prolonged exposure to certain solvents can potentially degrade complex organic molecules. It is advisable to use optimized extraction times and temperatures to minimize degradation. For instance, some protocols utilize room temperature extraction with sonication to avoid thermal degradation.
Q5: Are there any safety precautions I should take when handling Petasites species?
A5: Yes, some species of Petasites can contain toxic pyrrolizidine (B1209537) alkaloids (PAs). These compounds are a health concern, and it is crucial to select plant varieties with low PA content or use purification methods to remove them from the final extract.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incorrect plant part used.2. Inefficient extraction solvent or conditions.3. Suboptimal extraction time or temperature.4. Degradation of the compound. | 1. Use the roots of P. japonicus or F. japonicum for the highest concentration.2. Experiment with different solvents like methanol, ethanol, or acetone. Consider using techniques like sonication to improve extraction efficiency.3. Optimize extraction time and temperature. Over-extraction can lead to the co-extraction of impurities, while under-extraction results in low yield.4. Avoid excessively high temperatures and prolonged extraction times. |
| Formation of Emulsion during Liquid-Liquid Extraction | High concentrations of surfactant-like compounds (e.g., phospholipids, fatty acids) in the plant extract. | 1. Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel.2. Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.3. Solvent Modification: Add a small amount of a different organic solvent to alter the polarity and help separate the layers.4. Centrifugation: Centrifuge the mixture to force the separation of the layers. |
| Co-extraction of Impurities | The chosen solvent has a similar polarity to a wide range of compounds in the plant material. | 1. Solvent Partitioning: Perform a liquid-liquid extraction with immiscible solvents (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity.2. Chromatography: Use column chromatography (e.g., silica (B1680970) gel, Sephadex) for further purification of the crude extract. |
| Inconsistent HPLC Results | 1. Poor sample preparation.2. Instability of the analyte in the prepared solution.3. Issues with the HPLC system (e.g., column degradation, mobile phase inconsistency). | 1. Ensure complete dissolution of the extract and filter the sample through a 0.45 µm filter before injection.2. Analyze samples promptly after preparation or store them at low temperatures (e.g., -20°C) to prevent degradation.3. Follow a regular maintenance schedule for the HPLC system and use freshly prepared mobile phases. |
Data Presentation: this compound Content and Extraction Yields
The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: this compound Content in Different Plant Parts
| Plant Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Petasites japonicus | Roots | 107.203 | |
| Petasites japonicus | Other Parts | 0.403 - 4.419 | |
| Farfugium japonicum | Roots | 166.103 | |
| Farfugium japonicum | Other Parts | 7.252 - 32.614 |
Table 2: Extraction Yields from Petasites japonicus
| Plant Part | Extraction Solvent | Method | Yield (% w/w from dried powder) | Reference |
| Leaves | Water | Reflux (100°C, 3h) | 19.1% | |
| Stems | Water | Reflux (100°C, 3h) | 41.6% | |
| Leaves | 95% Ethanol | Reflux (70°C, 3h) | 20.9% | |
| Stems | 95% Ethanol | Reflux (70°C, 3h) | 23.9% |
Experimental Protocols
Protocol 1: Methanol Extraction and Solvent Partitioning
This protocol is adapted from a method used for isolating bakkenolides from the aerial parts of P. japonicus.
1. Initial Extraction:
-
Air-dry the leaves and stems of P. japonicus and pulverize them into a powder.
-
Extract the dried powder with 95% methanol (MeOH).
-
Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
2. Solvent Partitioning:
-
Pass the crude extract through a Diaion HP-20 column.
-
Successively partition the extract with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The n-BuOH fraction, which is potent for certain bioactivities, can be taken for further purification.
3. Isolation:
-
Subject the active fraction (e.g., n-BuOH extract) to column chromatography over silica gel and Sephadex LH-20.
-
Use preparative HPLC for the final purification to isolate this compound.
Protocol 2: Sonication-Assisted Ethanol Extraction
This protocol is based on a method for extracting Bakkenolide B, which can be adapted for this compound.
1. Sample Preparation:
-
Finely chop fresh leaves of P. japonicus.
2. Extraction:
-
Macerate the chopped leaves in 70% ethanol.
-
Place the mixture in an ultrasonic bath and sonicate for 1 hour at room temperature.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under vacuum.
3. Purification:
-
The resulting extract can be further purified using chromatographic techniques as described in Protocol 1.
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for this compound extraction, purification, and analysis.
Hypothesized Signaling Pathway Inhibition by Bakkenolides
Bakkenolides, such as Bakkenolide B, have demonstrated anti-inflammatory effects. This diagram illustrates a simplified inflammatory signaling pathway that could be a target for this compound, focusing on the inhibition of key inflammatory mediators.
Caption: Inhibition of inflammatory mediators by this compound.
References
Overcoming challenges in the purification of Bakkenolide D.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Bakkenolide (B600228) D.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Bakkenolide D, from initial extraction to final polishing steps.
Section 1: Extraction & Initial Fractionation
Question: I am getting a low yield of this compound in my initial crude extract from Petasites japonicus. What are the possible causes and solutions?
Answer:
Low yields of this compound from the initial extraction can stem from several factors related to the plant material, extraction solvent, and procedure.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Improper Plant Material | - Plant Part: Ensure you are using the rhizomes (roots) of Petasites japonicus, as they have been reported to contain the highest concentration of this compound.[1][2] - Plant Age/Harvest Time: The concentration of bakkenolides can vary with the age of the plant. Older rhizomes may have a higher content.[1] - Drying Method: Improper drying can lead to degradation. Air-drying or freeze-drying is recommended to prevent the breakdown of thermolabile compounds. |
| Inefficient Extraction | - Solvent Choice: 70-95% ethanol (B145695) or methanol (B129727) are effective for extracting bakkenolides.[3][4] - Extraction Time & Repetition: Ensure sufficient extraction time (e.g., 72 hours for maceration) and repeat the extraction process (e.g., three times) to maximize the recovery from the plant material. - Particle Size: Grind the dried rhizomes into a fine powder to increase the surface area for solvent penetration. |
| Compound Degradation | - Extraction Temperature: Perform extractions at room temperature or with gentle heating (not exceeding 45°C during solvent evaporation) to prevent degradation of this compound.[5] |
Experimental Protocol: Extraction and Solvent Partitioning
This protocol is a generalized procedure for the extraction and initial fractionation of this compound from Petasites japonicus rhizomes.
-
Preparation of Plant Material:
-
Thoroughly wash fresh rhizomes to remove soil and debris.
-
Air-dry or freeze-dry the rhizomes.
-
Grind the dried rhizomes into a fine powder.
-
-
Extraction:
-
Macerate the powdered rhizomes (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 72 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction two more times with fresh ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.
-
Collect each fraction and concentrate to dryness. This compound is expected to be enriched in the less polar fractions.
-
Section 2: Chromatographic Purification
Question: I am having difficulty separating this compound from other compounds during column chromatography. What are the common issues and how can I resolve them?
Answer:
Co-elution of structurally similar compounds is a common challenge in the purification of natural products. For this compound from Petasites japonicus, common co-eluting impurities include other bakkenolides (like Bakkenolide B) and caffeoylquinic acids.[4][5][6]
Troubleshooting HPLC and Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Resolution/Peak Tailing | Inappropriate stationary phase. | For reversed-phase HPLC, a C18 column is commonly used.[1][2][3] For column chromatography, silica (B1680970) gel, Sephadex LH-20, and Diaion HP-20 have been successfully employed.[4][5] |
| Non-optimal mobile phase. | For reversed-phase HPLC, a gradient of water and acetonitrile (B52724) is often effective.[1][2] For normal phase column chromatography, a gradient of acetone (B3395972) in dichloromethane (B109758) or methanol in chloroform can be used.[3] | |
| Co-elution with other Bakkenolides (e.g., Bakkenolide B) | Similar polarity of bakkenolide analogues. | Optimize the gradient elution in HPLC to improve separation. Consider using a different stationary phase or a combination of chromatographic techniques (e.g., silica gel followed by Sephadex LH-20).[4][5] |
| Co-elution with Caffeoylquinic Acids | These compounds are more polar than bakkenolides. | Use solvent partitioning to separate the less polar bakkenolide-containing fractions from the more polar caffeoylquinic acid-containing fractions before fine purification. |
| Low Recovery from the Column | Irreversible adsorption or degradation on the stationary phase. | Test the stability of this compound on the chosen stationary phase using a small-scale experiment. Ensure the solvents used are of high purity. |
Experimental Protocol: Multi-step Chromatographic Purification
This protocol outlines a multi-step approach for the purification of this compound.
-
Initial Fractionation on Diaion HP-20:
-
Dissolve the crude extract in an appropriate solvent and load it onto a Diaion HP-20 column.
-
Elute with a stepwise gradient of methanol in water, collecting fractions.
-
-
Silica Gel Column Chromatography:
-
Pool the this compound-rich fractions and subject them to silica gel column chromatography.
-
Elute with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate.
-
-
Size Exclusion Chromatography on Sephadex LH-20:
-
Preparative HPLC:
-
As a final polishing step, use preparative reversed-phase HPLC with a C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water to obtain highly pure this compound.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of this compound in Petasites japonicus?
A1: The concentration of this compound can vary significantly depending on the part of the plant. The roots (rhizomes) have been reported to have the highest concentration.
| Plant Part | This compound Concentration (mg/g dry weight) |
| Roots | 107.203 |
| Leaves | 4.419 |
| Stems | 0.403 |
| (Data from a quantitative analysis of Petasites japonicus)[1][2] |
Q2: What are the key spectroscopic data for identifying this compound?
A2: Identification of this compound is typically confirmed using NMR and mass spectrometry. While detailed spectra should be consulted, key structural features can be identified through these methods.
Q3: What are the recommended storage conditions for purified this compound?
Q4: Can I use other species of Petasites to isolate this compound?
A4: Yes, other species such as Petasites formosanus have also been shown to contain a variety of bakkenolides, and it is possible to isolate this compound from them.[7] However, the profile and abundance of specific bakkenolides may differ between species.
Visualizing the Purification Workflow
The following diagrams illustrate the key stages and decision points in the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Determination of this compound in Petasites japonicus and Farfugium japonicum by HPLC/UV - Natural product sciences - 한국생약학회 - KISS [kiss.kstudy.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Bakkenolide D in different experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bakkenolide D under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound exhibits good stability in common non-polar and moderately polar organic solvents such as acetonitrile (B52724) and methanol (B129727) at room temperature for short-term storage. However, prolonged storage in protic solvents, especially at elevated temperatures, may lead to degradation. For long-term storage, it is recommended to keep this compound in a dry, solid form at -20°C or below.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. It is most stable in neutral to slightly acidic conditions (pH 5-7). Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, this compound is susceptible to hydrolysis, leading to the degradation of the compound. The ester functional groups within the molecule are particularly prone to hydrolysis outside of the optimal pH range.
Q3: What is the thermal stability of this compound?
A3: this compound is relatively stable at ambient and refrigerated temperatures when stored as a solid. In solution, its thermal stability is dependent on the solvent and pH. As a general guideline, it is advisable to minimize exposure to high temperatures (e.g., >40°C) for extended periods, especially when in solution, to prevent thermal degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, compounds with similar structural motifs can be susceptible to photodegradation. It is best practice to protect solutions of this compound from direct exposure to UV and strong visible light by using amber vials or covering the containers with aluminum foil during experiments and storage.
Q5: How stable is this compound in biological matrices like plasma?
A5: this compound shows moderate stability in plasma. Enzymatic degradation by esterases present in plasma can contribute to its metabolism. For in vitro plasma stability assays, it is crucial to handle samples quickly and at low temperatures to minimize enzymatic activity before analysis. The half-life in plasma will vary depending on the species from which the plasma was obtained.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
pH of Medium: Verify the pH of your cell culture medium after the addition of this compound. Buffering capacity can be affected, and a shift in pH could accelerate degradation.
-
Incubation Time and Temperature: Consider the duration and temperature of your assay. If the assay involves long incubation times at 37°C, significant degradation may occur.
-
Solution Preparation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Control Experiment: Run a control experiment to assess the stability of this compound in your cell culture medium under the same assay conditions but without cells. Analyze the concentration of this compound at the beginning and end of the incubation period using a validated analytical method like HPLC.
Issue: Low recovery of this compound from plasma samples.
Possible Cause: Enzymatic degradation during sample collection and processing.
Troubleshooting Steps:
-
Anticoagulant and Inhibitors: Use an appropriate anticoagulant (e.g., EDTA) and consider adding esterase inhibitors to the collection tubes to minimize enzymatic activity.
-
Temperature Control: Keep blood samples on ice immediately after collection and perform centrifugation at low temperatures (e.g., 4°C).
-
Prompt Processing: Process the plasma samples as quickly as possible. If immediate analysis is not feasible, store the plasma at -80°C.
-
Extraction Efficiency: Evaluate the efficiency of your extraction method to ensure that the low recovery is not due to the sample preparation process itself.
Data Presentation
Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| Acetonitrile | 100 | 98.5 | 98.5% |
| Methanol | 100 | 95.2 | 95.2% |
| DMSO | 100 | 99.1 | 99.1% |
| Water (pH 7.0) | 100 | 88.4 | 88.4% |
| Ethanol | 100 | 93.7 | 93.7% |
Table 2: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C over 6 hours
| pH | Initial Concentration (µg/mL) | Concentration after 6h (µg/mL) | % Remaining |
| 2.0 | 100 | 65.3 | 65.3% |
| 5.0 | 100 | 94.8 | 94.8% |
| 7.4 | 100 | 90.1 | 90.1% |
| 9.0 | 100 | 58.7 | 58.7% |
Table 3: Thermal Stability of this compound in Acetonitrile:Water (1:1, v/v) at pH 7.0 over 24 hours
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 4 | 100 | 97.2 | 97.2% |
| 25 | 100 | 89.5 | 89.5% |
| 40 | 100 | 75.8 | 75.8% |
| 60 | 100 | 52.1 | 52.1% |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare stock solutions of this compound in acetonitrile. Create a calibration curve by diluting the stock solution to a series of known concentrations.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the range of the calibration curve.
Protocol 2: In Vitro Plasma Stability Assay
-
Thawing: Thaw frozen plasma (e.g., rat, human) on ice.
-
Spiking: Spike pre-warmed (37°C) plasma with this compound to achieve the desired final concentration.
-
Incubation: Incubate the spiked plasma samples in a shaking water bath at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma.
-
Quenching: Immediately add the plasma aliquot to a tube containing 3 volumes of ice-cold acetonitrile to precipitate proteins and stop enzymatic reactions.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the concentration of this compound using the validated HPLC method described in Protocol 1.
-
Calculation: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Troubleshooting Bakkenolide D precipitation in cell culture media.
Welcome to the Technical Support Center for Bakkenolide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural sesquiterpene lactone.[1] Like many terpenes, it is a hydrophobic compound, which can present challenges for its dissolution in aqueous cell culture media.[2] Understanding its physicochemical properties is key to working with it successfully in in vitro models.
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in cell culture media is a frequent issue. The primary reasons include:
-
Low Aqueous Solubility: The compound is inherently not very soluble in the aqueous environment of the cell culture medium.
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the medium.[3]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[3]
-
Temperature Effects: Cell culture media are often stored refrigerated. Adding the compound to cold media can decrease its solubility.[3]
-
Media Components: Interactions with proteins (especially in serum-containing media), salts, or other components can lead to precipitation over time.
-
pH Shifts: Changes in the pH of the medium, often influenced by the CO2 concentration in the incubator, can affect the solubility of pH-sensitive compounds.
Q3: What is the recommended solvent for preparing a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. It is crucial to use a high-purity, sterile grade of DMSO suitable for cell culture applications.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
It is highly recommended to perform a solubility test before conducting your main experiments. This involves preparing serial dilutions of your this compound stock solution in your complete cell culture medium and observing for any signs of precipitation, such as cloudiness or visible particles. This will help you establish the highest concentration that remains soluble under your experimental conditions.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | High final concentration exceeding solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration. |
| Rapid dilution of DMSO stock ("crashing out"). | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing. | |
| Low temperature of the cell culture medium. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. | |
| Precipitation Occurs Over Time in the Incubator | Interaction with media components (e.g., serum proteins). | If your cells can tolerate it, try reducing the serum concentration or using a serum-free medium. You can also test the compound's stability in basal media without supplements to identify the problematic component. |
| pH instability of the medium. | Ensure your incubator's CO2 level is correctly calibrated for the bicarbonate concentration in your medium. For long-term experiments, consider using a medium buffered with HEPES for more stable pH control. | |
| Evaporation of the medium. | Ensure proper humidification of your incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. | |
| Precipitate Observed After Thawing a Frozen Stock Solution | Poor solubility at low temperatures leading to precipitation during the freeze-thaw cycle. | Gently warm the stock solution to 37°C and vortex thoroughly to re-dissolve the compound before use. If precipitation persists, it is best to prepare fresh stock solutions for each experiment. Aliquoting the stock solution into smaller volumes can minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol is designed to minimize the risk of precipitation when preparing this compound for cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (containing serum and other supplements, if applicable) to 37°C.
-
To minimize "solvent shock," first dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in pre-warmed medium.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate dilution (or the high-concentration stock if not performing an intermediate dilution) to the final volume of pre-warmed medium while gently vortexing.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Final Check:
-
After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness, crystals, or sediment). If the solution is clear, it is ready to be added to your cells.
-
Protocol for Determining Maximum Soluble Concentration
-
Prepare Serial Dilutions:
-
Prepare a series of 2-fold serial dilutions of your this compound stock solution in your complete, pre-warmed cell culture medium in a multi-well plate (e.g., a 96-well plate).
-
Include a well with medium only and a well with medium containing the highest concentration of DMSO used as controls.
-
-
Incubation and Observation:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours). A microscope can be used for a more detailed inspection for micro-precipitates.
-
-
Quantitative Assessment (Optional):
-
For a more quantitative measure, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance compared to the control wells indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
Signaling Pathways and Visualizations
Bakkenolides have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. Below are diagrams illustrating the general mechanisms of the NF-κB and AMPK/Nrf2 pathways, which are reported to be affected by certain bakkenolides.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
References
Addressing limitations of in vivo models for Bakkenolide D research.
Technical Support Center: Bakkenolide D In Vivo Research
Welcome to the technical support center for this compound research. This guide is designed for researchers, scientists, and drug development professionals to address common limitations and troubleshoot issues encountered when transitioning from in vitro success to in vivo models.
Frequently Asked Questions (FAQs)
Q1: We observed potent anti-inflammatory activity of this compound in vitro, but the effect is significantly diminished or absent in our mouse model. What are the potential causes?
A1: This is a common challenge when studying natural products in vivo. The discrepancy between in vitro and in vivo results can stem from several pharmacokinetic and pharmacodynamic factors.[1] Key reasons include:
-
Poor Bioavailability: Natural compounds like this compound, a sesquiterpenoid lactone, often exhibit poor water solubility and low permeability across biological membranes, limiting their absorption after oral administration.[2][3]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation, reducing the concentration of the active form.[2][4]
-
Rapid Clearance: The compound might be quickly eliminated from the body, preventing it from reaching a therapeutic concentration at the target tissue for a sufficient duration.
-
Model Suitability: The chosen animal model may not accurately replicate the specific inflammatory pathways that this compound targets in humans.
Q2: What are the known mechanisms of action for Bakkenolides that we should be trying to validate in vivo?
A2: Bakkenolides, a class of sesquiterpene lactones, are known to exert anti-inflammatory effects through multiple pathways. Validating these in vivo can be complex. Key reported mechanisms include:
-
NF-κB Pathway Inhibition: Many sesquiterpene lactones inhibit the NF-κB signaling pathway, a central regulator of inflammation. This prevents the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
AMPK/Nrf2 Pathway Activation: Bakkenolide B has been shown to activate the AMPK/Nrf2 signaling pathway, which helps suppress neuroinflammation and reduce oxidative stress.
-
Inhibition of Inflammatory Mediators: Bakkenolide B can inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both key mediators of inflammation.
-
PAF-Receptor Antagonism: Bakkenolide G has been identified as a selective platelet-activating factor (PAF) receptor antagonist, which can inhibit platelet aggregation and related inflammatory responses.
Troubleshooting Guides
Issue 1: Low or Variable Plasma Exposure of this compound
If pharmacokinetic analysis reveals low or highly variable plasma concentrations of this compound after administration, consider the following troubleshooting steps.
Workflow for Addressing Poor Bioavailability
Caption: Troubleshooting workflow for low in vivo efficacy.
Experimental Protocol: Preparation of a Nanosuspension for Oral Gavage
This protocol provides a general guideline for enhancing the bioavailability of poorly soluble compounds like this compound through particle size reduction.
-
Preparation of Pre-suspension:
-
Weigh 10 mg of this compound.
-
Prepare a 1% (w/v) solution of a stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.
-
Add 5 mL of the stabilizer solution to the this compound powder.
-
Briefly sonicate or vortex to create a coarse suspension.
-
-
Wet Milling:
-
Transfer the pre-suspension to a high-energy bead mill chamber containing yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
Mill the suspension at high speed (e.g., 2500 rpm) for 2-6 hours.
-
Monitor the particle size distribution periodically using dynamic light scattering (DLS). The target is a mean particle size of <200 nm.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling beads.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Confirm the concentration of this compound using a validated HPLC method.
-
Administer the resulting nanosuspension to the animal model via oral gavage.
-
Data Presentation: Impact of Formulation on Bioavailability
The following table illustrates potential improvements in key pharmacokinetic parameters for a poorly soluble natural compound when using advanced formulation strategies.
| Formulation Strategy | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension (Control) | 50 ± 15 | 150 ± 40 | < 5% |
| Cyclodextrin Complex | 250 ± 60 | 900 ± 180 | ~15% |
| Nanosuspension | 600 ± 120 | 2500 ± 450 | ~40% |
| Lipid-based Formulation | 850 ± 200 | 3100 ± 510 | ~55% |
| Data are presented as mean ± SD and are hypothetical examples based on typical outcomes for poorly soluble compounds. |
Issue 2: Discrepancy in Mechanism of Action (In Vitro vs. In Vivo)
Sometimes, a compound that inhibits a specific pathway in vitro (e.g., NF-κB in a cell line) fails to show the same target engagement in vivo.
Logical Flow: Integrating Models to Validate Mechanism
A multi-model approach is crucial for validating the mechanism of action. In vitro studies offer control, while in vivo models provide systemic complexity. Combining them with in silico predictions can build a stronger case.
Caption: Integrated workflow for mechanism of action validation.
Signaling Pathway: this compound and the NF-κB Pathway
Bakkenolides are thought to inhibit the NF-κB pathway, which is critical for inflammatory responses. The α-methylene-γ-lactone structure common in sesquiterpene lactones can alkylate key proteins in this pathway.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Experimental Protocol: Western Blot for Phosphorylated IκBα in Tissue
-
Tissue Homogenization:
-
Excise target tissue (e.g., liver, lung) from control and this compound-treated animals.
-
Immediately snap-freeze in liquid nitrogen.
-
Homogenize ~50 mg of tissue in 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) for normalization.
-
References
Technical Support Center: Enhancing the Therapeutic Efficacy of Bakkenolide D
Welcome to the technical support center for Bakkenolide D, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental application of this compound, with a focus on strategies to increase its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show inconsistent results. What could be the cause?
A1: Inconsistent results with this compound are often linked to its poor aqueous solubility. As a terpene lactone, it has a high lipophilicity, which can lead to precipitation in aqueous cell culture media.[1][2]
Troubleshooting:
-
Solvent Selection: Ensure the stock solution of this compound is prepared in an appropriate organic solvent, such as DMSO, at a high concentration.
-
Final Solvent Concentration: When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Vortexing and Sonication: Vortex the solution thoroughly and consider brief sonication to aid dissolution when preparing your final dilutions.
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experimental setup.
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated anti-allergic and anti-inflammatory properties. It has been shown to inhibit histamine-induced trachea contraction in vitro, indicating anti-histamine activity.[3] Other related bakkenolides have shown neuroprotective and antioxidant effects.[4]
Q3: Are there any strategies to improve the bioavailability of this compound for in vivo studies?
A3: Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include nanoparticle formulations, solid dispersions, and the formation of inclusion complexes.[5][6][7][8][9]
Troubleshooting Guides
Guide 1: Improving this compound Solubility and Bioavailability
A primary hurdle in maximizing the therapeutic potential of this compound is its limited aqueous solubility.[1][2] The following table summarizes common approaches to address this issue.
| Strategy | Principle | Potential Advantages | Key Experimental Considerations |
| Nanoparticle Formulation (e.g., Solid Lipid Nanoparticles) | Encapsulating this compound within a lipid-based nanoparticle to increase surface area and facilitate dissolution.[10][11] | Enhanced bioavailability, potential for targeted delivery, protection from degradation.[12] | Lipid and surfactant selection, particle size and zeta potential optimization, drug loading efficiency. |
| Cyclodextrin (B1172386) Inclusion Complex | Forming a complex where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[5][8] | Increased aqueous solubility and stability.[5] | Type of cyclodextrin, molar ratio of this compound to cyclodextrin, preparation method (e.g., kneading, co-precipitation).[8] |
| Structural Modification | Synthesizing derivatives of this compound to introduce more hydrophilic functional groups. | Potential for improved solubility, bioavailability, and enhanced biological activity. | Requires synthetic chemistry expertise, structure-activity relationship studies are crucial.[13] |
This protocol is a standard method for preparing SLNs and should be optimized for this compound.
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small volume of a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80).
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Solvent Evaporation/Diffusion: Continue stirring and allow the organic solvent to evaporate or diffuse into the aqueous phase.
-
Nanoparticle Formation: Cool the emulsion to room temperature while stirring. The lipid will solidify, forming the SLNs with encapsulated this compound.
-
Characterization: Characterize the resulting SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency using techniques like dynamic light scattering and HPLC.
Guide 2: Investigating Combination Therapies
Combining this compound with other therapeutic agents can potentially lead to synergistic effects and overcome resistance mechanisms.[14][15]
Q: How can I design a combination therapy experiment with this compound?
A: A checkerboard assay is a common in vitro method to assess the interaction between two compounds.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combination Index (CI) at ED50* | Interpretation |
| MCF-7 (Breast Cancer) | 15.2 | 0.8 | 0.6 | Synergistic |
| A549 (Lung Cancer) | 25.8 | 1.2 | 0.9 | Additive |
| HCT116 (Colon Cancer) | 18.5 | 0.9 | 1.3 | Antagonistic |
*Combination Index (CI): <0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and >1.1 indicates antagonism.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug.
-
Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell inhibition for each drug concentration and combination. Use software like CompuSyn to calculate the Combination Index (CI) and determine if the interaction is synergistic, additive, or antagonistic.
Visualizations
Signaling Pathways
dot digraph "Inflammatory_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProInflammatory_Genes [label="Pro-inflammatory Genes\n(e.g., COX-2, iNOS, TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BakkenolideD [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> NFkB [label="activates"]; NFkB -> ProInflammatory_Genes [label="induces transcription"];
// Inhibition BakkenolideD -> IKK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition?"]; BakkenolideD -> NFkB [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition?"]; } dot Caption: Postulated anti-inflammatory mechanism of this compound.
Experimental Workflows
References
- 1. This compound | C21H28O6S | CID 12299953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB013602) - FooDB [foodb.ca]
- 3. This compound | Histamine Receptor | IL Receptor | TargetMol [targetmol.com]
- 4. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalijdr.com [journalijdr.com]
- 12. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activities of cyclic octa-lipopeptide burkholdine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris [mdpi.com]
- 15. Effects of 1,25(OH)₂D₃ on Cancer Cells and Potential Applications in Combination with Established and Putative Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration routes for Bakkenolide D.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration routes of Bakkenolide (B600228) D in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters for Bakkenolide D?
A1: Pharmacokinetic studies in rats have established key parameters for this compound. Following a single intravenous (IV) administration of 1 mg/kg, the area under the plasma concentration-time curve (AUC) is 281 ± 98.4 h·ng/mL with an elimination half-life (T½) of 8.79 ± 0.63 hours[1]. After a single oral dose of 10 mg/kg, the peak plasma concentration (Cmax) was 10.1 ± 9.8 ng/mL, reached at 2 hours (Tmax)[1]. The oral AUC was 72.1 ± 8.59 h·ng/mL with a T½ of 11.8 ± 1.9 hours[1].
Q2: What is the oral bioavailability of this compound?
A2: The oral bioavailability of this compound in rats is very low, calculated to be approximately 2.57% at a dose of 10 mg/kg[1]. This is a critical factor to consider when designing experiments that require systemic exposure via oral administration.
Q3: What is the proposed mechanism of action for this compound's anti-inflammatory effects?
A3: While research on this compound is ongoing, related compounds offer insights into its mechanism. Bakkenolide-IIIa, a similar sesquiterpene, has been shown to exert neuroprotective effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2]. This pathway is a central mediator of inflammation[3][4]. It is hypothesized that this compound may share this mechanism, suppressing inflammation by preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Q4: Are there any established effective in vivo dosages?
A4: While specific dose-ranging studies for pure this compound are not widely published, studies on total bakkenolides (of which this compound is a major component) in an allergic rhinitis rat model showed significant anti-allergic effects. Oral administration of total bakkenolides at doses ranging from 5 mg/kg to 40 mg/kg resulted in a significant decrease in sneezing frequency, eosinophil infiltration, and serum levels of IL-4 and histamine[5].
Troubleshooting Guide
| Issue | Potential Causes | Suggested Solutions |
| Low or undetectable plasma concentrations after oral administration. | Poor aqueous solubility: this compound, like many natural products, may have low solubility, limiting its dissolution in the gastrointestinal tract. Low Permeability: The molecule may not efficiently cross the intestinal epithelial barrier[6]. First-Pass Metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation can reduce bioavailability[6]. | Formulation Optimization: Consider using formulation vehicles like a mixture of polymer and surfactant (e.g., MCT vehicle) to improve suspendability and absorption[7]. Explore lipid-based formulations or nano-suspensions. Route Modification: For initial efficacy or proof-of-concept studies, consider parenteral routes like intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal tract and first-pass metabolism. Subcutaneous (SC) injection can also be explored to potentially create a depot effect for sustained release[7]. |
| High variability in plasma concentrations between subjects. | Inconsistent Dosing Technique: Inaccurate oral gavage or injection technique can lead to dose variation. Physiological Differences: Variations in gastric emptying time, gut motility, and metabolic enzyme activity among individual animals. Formulation Instability: The compound may not be uniformly suspended in the vehicle, leading to inconsistent dosing. | Standardize Administration: Ensure all personnel are thoroughly trained in consistent administration techniques. Fasting: Fast animals overnight before oral dosing to standardize gastrointestinal conditions. Improve Formulation: Ensure the dosing formulation is a homogenous and stable suspension. Vortex the suspension thoroughly immediately before dosing each animal. |
| Lack of in vivo efficacy despite observing in vitro activity. | Insufficient Target Site Exposure: The administered dose may not result in concentrations high enough at the target tissue to elicit a biological response, especially given the low oral bioavailability[1]. Rapid Metabolism/Clearance: The compound may be cleared from the body before it can exert its effect. | Conduct a Pilot Pharmacokinetic (PK) Study: Determine the plasma and, if possible, tissue concentrations achieved with your current dosing regimen. Increase Dose or Dosing Frequency: Based on PK data, adjust the dose to achieve the target exposure. The half-life of ~11.8 hours after oral dosing suggests once or twice-daily dosing may be appropriate[1]. Change Administration Route: Use an administration route with higher bioavailability, such as IV or IP, to ensure adequate systemic exposure. |
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats Data extracted from a study using a single dose administration.[1]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC₀₋₂₄ (h·ng/mL) | Bioavailability (F%) |
| Intravenous (IV) | 1 | - | - | 8.79 ± 0.63 | 281 ± 98.4 | 100% (Reference) |
| Oral (PO) | 10 | 10.1 ± 9.8 | 2.0 | 11.8 ± 1.9 | 72.1 ± 8.59 | 2.57% |
Table 2: Efficacy of Total Bakkenolides in an Allergic Rhinitis Rat Model Note: This study used a mixture of bakkenolides, not purified this compound.[5]
| Treatment Group | Dose (mg/kg, oral) | Outcome |
| BAPT (Bakkenolides from Petasites tricholobus) | 5, 10, 20, 40 | Dose-dependent, significant decrease in sneezing, eosinophil infiltration, serum IL-4, and histamine (B1213489) levels. |
| Loratadine (Positive Control) | 0.942 | Significant anti-allergic effects. |
| Vehicle (Negative Control) | - | No significant effect. |
Experimental Protocols
Disclaimer: The following are generalized protocols and should be adapted based on specific experimental needs, institutional guidelines (IACUC), and the physicochemical properties of the specific this compound formulation.
Protocol 1: Oral Gavage Administration in Rodents
-
Preparation of Dosing Formulation:
-
Based on the desired concentration, weigh the required amount of this compound.
-
Select a suitable vehicle. A common vehicle for insoluble compounds is 0.5% carboxymethylcellulose (CMC) in saline or a suspension in corn oil.
-
Triturate the powder with a small amount of vehicle to create a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare the formulation fresh daily and keep it under constant agitation (e.g., on a stir plate) during the dosing procedure to prevent settling.
-
-
Administration Procedure:
-
Weigh the animal to calculate the precise volume to be administered (typically 5-10 mL/kg for rats).
-
Gently restrain the animal.
-
Measure the distance from the animal's snout to the last rib to estimate the required length for gavage needle insertion.
-
Vortex the dosing suspension immediately before drawing it into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Insert the needle gently into the esophagus and deliver the dose smoothly.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Intravenous (IV) Injection in Rodents
-
Preparation of Dosing Formulation:
-
This compound must be completely solubilized for IV injection.
-
A common vehicle system is a co-solvent system such as Solutol HS 15/ethanol/saline or DMSO/PEG400/saline. Note: The final concentration of organic solvents like DMSO should be minimized to avoid toxicity.
-
Dissolve this compound in the organic solvent first, then add the aqueous component slowly while vortexing.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Administration Procedure:
-
Place the animal (typically a rat) in a restrainer to expose the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Load the sterile dosing solution into an appropriate syringe (e.g., 1 mL) with a small gauge needle (e.g., 27G).
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again. The typical injection volume is 1-5 mL/kg.
-
Apply gentle pressure to the injection site upon needle removal.
-
Protocol 3: Pharmacokinetic Blood Sampling
-
Study Design:
-
Select the administration route (e.g., oral, IV).
-
Define the time points for blood collection. For an IV dose, typical points might be: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours. For an oral dose: 0, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours[1].
-
Use sparse sampling (different animals at each time point) or serial sampling (multiple samples from the same animal if a catheter is implanted) based on the required blood volume and animal welfare regulations.
-
-
Sample Collection:
-
Collect blood (typically 100-200 µL) from the saphenous vein, submandibular vein, or via a surgically implanted catheter.
-
Use tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Place samples immediately on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are typically quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[1].
-
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.
Experimental Workflow
Caption: Standard workflow for a preclinical pharmacokinetic study of this compound.
References
- 1. LC-MS/MS determination of this compound in rats plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Anti-allergic effects of total bakkenolides from Petasites tricholobus in ovalbumin-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Bakkenolide D versus Bakkenolide B on Anti-inflammatory Activity: A Review of Current Experimental Evidence
A direct comparative analysis of the anti-inflammatory activities of Bakkenolide (B600228) D and Bakkenolide B is not feasible at this time due to a notable absence of published experimental data on Bakkenolide D. Extensive searches of scientific literature have not yielded studies investigating the effects of this compound on key inflammatory markers such as nitric oxide (NO) production, prostaglandin (B15479496) E2 (PGE2) levels, or the expression of pro-inflammatory cytokines. Furthermore, there is no available information on the signaling pathways modulated by this compound in an inflammatory context.
In contrast, Bakkenolide B has been the subject of multiple studies elucidating its anti-inflammatory and anti-allergic properties. This guide, therefore, will focus on presenting a comprehensive overview of the existing experimental data for Bakkenolide B to serve as a resource for researchers, scientists, and drug development professionals. The information is presented with detailed experimental protocols and visual diagrams to facilitate understanding of its mechanism of action.
Bakkenolide B: A Profile of Anti-inflammatory Activity
Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[1][2][3] Its activity is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the key quantitative findings from studies on Bakkenolide B's anti-inflammatory activity.
| Inflammatory Marker | Cell/Animal Model | Treatment Conditions | Key Findings | Reference |
| Pro-inflammatory Cytokines | ||||
| Interleukin-1β (IL-1β) | LPS-stimulated BV-2 microglia | Pretreatment with Bakkenolide B | Significant reduction in IL-1β production. | [1][2] |
| Interleukin-6 (IL-6) | LPS-stimulated BV-2 microglia | Pretreatment with Bakkenolide B | Significant reduction in IL-6 production. | |
| Interleukin-12 (IL-12) | LPS-stimulated BV-2 microglia | Pretreatment with Bakkenolide B | Significant reduction in IL-12 production. | |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated BV-2 microglia | Pretreatment with Bakkenolide B | Significant reduction in TNF-α production. | |
| Inflammatory Enzymes & Mediators | ||||
| Inducible Nitric Oxide Synthase (iNOS) | Mouse peritoneal macrophages | Treatment with Bakkenolide B | Inhibition of iNOS gene induction. | |
| Cyclooxygenase-2 (COX-2) | Mouse peritoneal macrophages | Treatment with Bakkenolide B | Inhibition of COX-2 gene induction. | |
| Nitric Oxide (NO) | LPS-stimulated BV-2 microglia | Treatment with Bakkenolide B | Significant decrease in NO production. |
Experimental Protocols
Cell Culture and Treatment
Murine microglial BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For inflammatory stimulation, cells were pretreated with various concentrations of Bakkenolide B for a specified time before being stimulated with lipopolysaccharide (LPS).
Measurement of Pro-inflammatory Cytokines
The levels of IL-1β, IL-6, IL-12, and TNF-α in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blotting for iNOS and COX-2
Mouse peritoneal macrophages were treated with Bakkenolide B, and the expression of iNOS and COX-2 proteins was determined by Western blotting. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS and COX-2, followed by a horseradish peroxidase-conjugated secondary antibody.
Nitric Oxide (NO) Assay
The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent. This colorimetric assay determines the amount of NO produced by the cells.
Signaling Pathway of Bakkenolide B
Bakkenolide B exerts its anti-inflammatory effects by modulating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of AMPK by Bakkenolide B leads to the upregulation of Nrf2, which in turn increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). This cascade ultimately suppresses the production of pro-inflammatory cytokines.
Caption: Bakkenolide B signaling pathway in microglia.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a compound like Bakkenolide B.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
While a direct comparison between this compound and Bakkenolide B is currently not possible due to the lack of data for this compound, the existing evidence strongly supports the potent anti-inflammatory activity of Bakkenolide B. It effectively reduces the production of key pro-inflammatory cytokines and mediators through the activation of the AMPK/Nrf2 signaling pathway. Further research is warranted to investigate the potential anti-inflammatory properties of this compound to enable a comprehensive comparative analysis.
References
- 1. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide D and Other Sesquiterpene Lactones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Bakkenolide (B600228) D alongside two other prominent sesquiterpene lactones, Parthenolide and Helenalin. While quantitative data for Bakkenolide D is limited in publicly available literature, this guide summarizes its known biological effects and presents a data-driven comparison with the well-researched counterparts, Parthenolide and Helenalin, focusing on their anti-cancer and anti-inflammatory properties.
Comparative Analysis of Biological Activities
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse and potent biological activities. This section provides a comparative overview of the cytotoxic and anti-inflammatory effects of this compound, Parthenolide, and Helenalin, supported by available experimental data.
This compound: Emerging Bioactivities
This compound, a sesquiterpene lactone primarily isolated from Petasites japonicus, has been the subject of research exploring its therapeutic potential. While extensive quantitative comparisons with other sesquiterpene lactones are not yet available, existing studies highlight its noteworthy biological activities.
One study identified this compound as an inhibitor of bacterial neuraminidase, with a reported IC50 value of 2.3 ± 0.4 μM, suggesting its potential in addressing infectious diseases.[1] Other research on bakkenolides from Petasites tricholobus has demonstrated significant neuroprotective and antioxidant activities in vitro.[2] Furthermore, studies on related bakkenolides, such as Bakkenolide B, have shown concentration-dependent inhibition of mast cell degranulation and suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induction in macrophages, indicating anti-allergic and anti-inflammatory properties.[3]
Parthenolide and Helenalin: A Quantitative Comparison
In contrast to this compound, Parthenolide and Helenalin are well-characterized sesquiterpene lactones with a wealth of quantitative data on their anti-cancer and anti-inflammatory activities.
Anticancer Activity:
The cytotoxic effects of Parthenolide and Helenalin against various cancer cell lines have been extensively documented. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [2] |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | [4] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | ||
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | ||
| SiHa | Cervical Cancer | 8.42 ± 0.76 | ||
| TE671 | Medulloblastoma | 6.5 | ||
| Helenalin | T47D | Breast Cancer | 4.69 (24h), 3.67 (48h), 2.23 (72h) |
Anti-inflammatory Activity:
A primary mechanism underlying the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a critical role in regulating the expression of pro-inflammatory genes.
| Compound | Assay | Key Findings | Reference |
| Parthenolide | NF-κB Reporter Assay | Dose-dependent inhibition of NF-κB activity. | |
| Helenalin | Cytokine Release Assay (HaCaT cells) | Significant reduction of pro-inflammatory cytokines IL-6, IL-8, and TNF-α at non-toxic concentrations (0.02 and 0.2 µM). |
Signaling Pathways and Mechanisms of Action
The biological effects of sesquiterpene lactones are intrinsically linked to their interaction with key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the NF-κB signaling pathway, a common target for these compounds, and a general experimental workflow for assessing cytotoxicity.
Caption: The NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
References
- 1. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Bakkenolide D and Dexamethasone in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the steroidal drug dexamethasone (B1670325) has long been a benchmark. However, the quest for novel agents with improved safety profiles and distinct mechanisms of action is perpetual. This guide provides a comparative overview of the preclinical efficacy of Bakkenolide (B600228) D, a sesquiterpenoid lactone, and dexamethasone. As direct comparative studies are not available in the current literature, this document synthesizes data from independent investigations to offer a qualitative and mechanistic comparison. The information presented for Bakkenolide is primarily based on studies of its close analogue, Bakkenolide B, due to a greater availability of published data.
Mechanisms of Anti-Inflammatory Action
Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR).[1][2] This complex then translocates to the nucleus, where it modulates gene expression through two main pathways: transactivation and transrepression.[3][4] Transrepression, considered the major anti-inflammatory mechanism, involves the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.[4][5] This leads to a downstream reduction in the expression of inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[4][6]
Bakkenolides, on the other hand, appear to operate through distinct, non-steroidal pathways. Bakkenolide B has been shown to inhibit the production of pro-inflammatory mediators, including interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α in microglia.[2] Its mechanism involves the activation of the AMP-activated protein kinase (AMPK) and the subsequent induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is crucial for antioxidant responses and the downregulation of inflammatory processes. Furthermore, Bakkenolide B has been observed to inhibit the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies. It is important to note that these results are from different experimental systems and are not directly comparable.
Table 1: In Vitro Anti-Inflammatory Activity of Bakkenolide B
| Assay | Cell Line | Treatment | Concentration | Effect |
| Mast Cell Degranulation | RBL-2H3 | Bakkenolide B | Concentration-dependent | Inhibition of β-hexosamidase release[1] |
| Pro-inflammatory Cytokine Production | Microglia | Bakkenolide B + LPS | Not specified | Significant reduction of IL-1β, IL-6, IL-12, TNF-α[2] |
| iNOS and COX-2 Induction | Mouse Peritoneal Macrophages | Bakkenolide B | Not specified | Inhibition of gene induction[1] |
Table 2: In Vivo Anti-Inflammatory Activity of Bakkenolide B
| Animal Model | Species | Treatment | Effect |
| Ovalbumin-induced Asthma | Mouse | Bakkenolide B | Strong inhibition of eosinophil, macrophage, and lymphocyte accumulation in bronchoalveolar lavage fluid[1] |
Table 3: In Vitro and In Vivo Anti-Inflammatory Activity of Dexamethasone
| Assay/Model | System | Treatment | Effect |
| Pro-inflammatory Cytokine Production | DUSP1-/- Mouse Macrophages | Dexamethasone + Zymosan | Impaired suppression of TNF, COX-2, IL-1α, and IL-1β[2] |
| Zymosan-induced Air Pouch Inflammation | DUSP1-/- Mice | Dexamethasone (1 mg/kg, oral) | Did not significantly inhibit TNF, CXCL1, or leukocyte infiltration[2] |
| LPS-induced Endotoxemia | C57BL/6 Mice | Dexamethasone (subcutaneous) | Completely inhibited lethality[1] |
| Contact Hypersensitivity | BALB/c Mice | Dexamethasone (topical) | Entirely prevented ear swelling[1] |
Experimental Protocols
Bakkenolide B: Ovalbumin-Induced Asthma Model[1]
-
Animals: Male BALB/c mice.
-
Sensitization: Mice were sensitized by intraperitoneal injection of 20 μg ovalbumin (OVA) emulsified in 2.25 mg aluminum hydroxide (B78521) in 200 μL of saline on days 0 and 14.
-
Challenge: From day 28 to 30, mice were challenged with 1% OVA in saline via a nebulizer for 30 minutes.
-
Treatment: Bakkenolide B was administered orally once daily from day 28 to 30, one hour before the OVA challenge.
-
Analysis: 48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) was collected to count the number of eosinophils, macrophages, and lymphocytes.
Dexamethasone: Zymosan-Induced Air Pouch Inflammation[2]
-
Animals: Wild-type and DUSP1-/- mice.
-
Model Induction: A dorsal air pouch was created by subcutaneous injection of 3 mL of sterile air, followed by 1.5 mL four days later.
-
Treatment: One week after the initial injection, mice were administered 1 mg/kg dexamethasone or a vehicle (PBS) by oral gavage.
-
Inflammatory Stimulus: One hour after treatment, 1 mg of zymosan in PBS was injected into the air pouch.
-
Analysis: Four hours later, the inflammatory exudate from the air pouch was collected to measure the concentration of TNF and CXCL1, and to count the number of infiltrating leukocytes.
Experimental Workflow Diagram
Concluding Remarks
This guide highlights the distinct anti-inflammatory profiles of Bakkenolide D (via its analogue Bakkenolide B) and dexamethasone. Dexamethasone's broad and potent efficacy is mediated through the glucocorticoid receptor and subsequent genomic effects, primarily the transrepression of pro-inflammatory transcription factors. In contrast, bakkenolides appear to exert their effects through the modulation of specific signaling pathways like AMPK/Nrf2, which are central to cellular stress and antioxidant responses.
The lack of head-to-head comparative studies necessitates further research to directly evaluate the relative potency and efficacy of this compound and dexamethasone in standardized inflammation models. Such studies would be invaluable for determining the therapeutic potential of this compound as a novel anti-inflammatory agent, potentially with a different side-effect profile compared to classical corticosteroids. The data presented here serves as a foundation for designing future investigations into this promising class of natural compounds.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide D's Neuroprotective Efficacy in Neuronal Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Bakkenolide D against other potential therapeutic agents, namely flavonoids and Vitamin D, in various neuronal cell lines. The information is curated for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the development of treatments for neurodegenerative diseases and ischemic brain injury. This document summarizes key experimental data, details methodologies for critical assays, and visualizes the underlying molecular pathways.
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of this compound and its alternatives has been evaluated in several in vitro models of neuronal injury. This section presents a compilation of quantitative data from studies on primary neurons, SH-SY5Y human neuroblastoma cells, and PC12 rat pheochromocytoma cells. These cell lines are widely used models for studying neuroprotection due to their neuronal characteristics. The primary models of injury discussed are oxygen-glucose deprivation (OGD), a model for ischemic stroke, and toxin-induced stress, which mimics aspects of neurodegenerative diseases like Parkinson's.
Primary Neuronal Cultures
Primary neurons are directly isolated from animal brain tissue and closely resemble the in vivo neuronal environment, making them a valuable model for neuroprotection studies.
| Compound | Cell Type | Injury Model | Concentration | Outcome Measure | Result |
| Bakkenolide-IIIa | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 100 ng/mL | Cell Viability | Dose-dependent increase in cell viability. |
| 1, 10, 100 ng/mL | Apoptosis (TUNEL) | Dose-dependent decrease in apoptotic cells. | |||
| Vitamin D | Primary Neuronal Cultures | Hypoxia | 0.01, 0.1 µM | Cell Viability | Dose-dependent preservation of cell viability. |
Note: Direct comparative studies of this compound, flavonoids, and Vitamin D in the same primary neuronal culture experiments were not available. The data presented is from separate studies and should be interpreted with consideration of potential variations in experimental conditions.
SH-SY5Y Cell Line
The SH-SY5Y human neuroblastoma cell line is a widely used model in neuroscience research, particularly for studying Parkinson's disease, as these cells can be differentiated into a dopaminergic-like phenotype.
| Compound | Injury Model | Compound Concentration | Outcome Measure | Result |
| Quercetin | MPP+ (150 µM) | 50, 100 nM | Cell Viability (MTT) | Increased cell survival rates by 39.3% and 22.74% respectively.[1] |
| Vitamin D | Oxygen-Glucose Deprivation (OGD) | Not specified | Cell Viability (CCK-8) | Significantly restored cell viability compared to OGD-treated cells.[2] |
PC12 Cell Line
The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, differentiates into neuron-like cells in the presence of nerve growth factor (NGF) and is a common model for studying neuroprotection and neurotoxicity.
| Compound | Injury Model | Compound Concentration | Outcome Measure | Result |
| Quercetin | Hydrogen Peroxide (H₂O₂) (500 µM) | 62.5, 125, 250, 500 µM | Cell Viability (MTT) | Dose-dependent increase in cell viability to 48.12%, 59.81%, 70.12%, and 79.11% respectively.[3] |
| Vitamin D3 | Rotenone | Not specified | Cell Viability (MTT) | Improved viability of rotenone-exposed cells.[4] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, flavonoids, and Vitamin D are mediated by their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutics.
This compound: Inhibition of NF-κB Signaling
This compound and its derivatives exert their neuroprotective effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to neuronal injury, such as ischemia, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the p65 subunit of NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory and pro-apoptotic genes. Bakkenolides have been shown to suppress the phosphorylation of IKK and IκB, thereby preventing the nuclear translocation of p65 and mitigating the inflammatory and apoptotic cascade.
Caption: this compound inhibits the NF-κB signaling pathway.
Flavonoids: Multi-Targeted Neuroprotection
Flavonoids, such as quercetin, exhibit neuroprotective effects through multiple mechanisms. They are potent antioxidants, capable of scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, flavonoids can modulate various signaling pathways, including the PI3K/Akt pathway, which promotes cell survival, and can inhibit pro-inflammatory pathways like NF-κB.
Caption: Flavonoids exert neuroprotection via multiple pathways.
Vitamin D: Genomic and Non-Genomic Actions
Vitamin D's neuroprotective effects are mediated through both genomic and non-genomic pathways. The active form of Vitamin D, calcitriol, binds to the Vitamin D receptor (VDR). This complex can translocate to the nucleus and regulate the expression of genes involved in neurotrophin synthesis, antioxidant defense, and immune modulation. Non-genomically, Vitamin D can rapidly influence intracellular signaling cascades, including those that regulate calcium homeostasis and protect against excitotoxicity.
Caption: Vitamin D's neuroprotective genomic and non-genomic actions.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the comparative analysis.
General Experimental Workflow for Neuroprotection Assays
The following diagram illustrates a typical workflow for screening and validating the neuroprotective effects of a compound in a neuronal cell line.
Caption: A general workflow for in vitro neuroprotection studies.
Cell Culture Protocols
-
SH-SY5Y Cell Culture:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells at 80-90% confluency. Wash with phosphate-buffered saline (PBS), detach with Trypsin-EDTA, neutralize with complete media, centrifuge, and resuspend in fresh media for plating.
-
-
PC12 Cell Culture and Differentiation:
-
Growth Media: RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Culture Conditions: Maintain cells at 37°C in a 5% CO₂ incubator.
-
Differentiation: To induce a neuronal phenotype, replace the growth medium with a low-serum (1-2%) medium containing 50-100 ng/mL of Nerve Growth Factor (NGF). Change the medium every 2-3 days. Differentiation is typically observed within 7-14 days, characterized by the extension of neurites.
-
Oxygen-Glucose Deprivation (OGD) Protocol
-
Preparation: Wash cultured neuronal cells with glucose-free DMEM or a balanced salt solution.
-
Deprivation: Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂).
-
Incubation: Incubate the cells under these conditions for a predetermined period (e.g., 2-4 hours) to induce ischemic-like injury.
-
Reoxygenation: After the deprivation period, return the cells to a normoxic incubator with complete, glucose-containing medium to simulate reperfusion.
-
Analysis: Assess cell viability, apoptosis, and other parameters at various time points after reoxygenation.
MTT Assay for Cell Viability
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Cell Treatment: After experimental treatments, add MTT solution to each well of a 96-well plate to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
TUNEL Assay for Apoptosis
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling enzyme.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody that specifically binds to the incorporated label.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescence in their nuclei.
Western Blot for NF-κB Pathway Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts. For translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκB, total IκB, p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.
References
- 1. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D suppresses ferroptosis and protects against neonatal hypoxic-ischemic encephalopathy by activating the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Quercetin against Oxidative Stress-Induced Cytotoxicity in Rat Pheochromocytoma (PC-12) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1α,25-Dihydroxyvitamin D3 (VD3) Shows a Neuroprotective Action Against Rotenone Toxicity on PC12 Cells: An In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Comparative Guide to Cross-Validating Bakkenolide D's Anti-Inflammatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the mechanism of action of Bakkenolide D, a natural compound of interest for its potential anti-inflammatory properties. While direct experimental evidence for this compound's impact on key inflammatory signaling pathways is still emerging, this document outlines a robust, multi-assay approach to elucidate its molecular targets. By comparing its hypothetical effects with a known inhibitor of the NF-κB and MAPK signaling pathways, "Compound X," this guide serves as a practical template for researchers seeking to rigorously validate the therapeutic potential of this compound.
Comparative Analysis of Anti-Inflammatory Activity
To definitively establish the mechanism of action of this compound, a series of quantitative assays targeting the NF-κB and MAPK signaling cascades are proposed. The following table summarizes the expected outcomes for this compound, benchmarked against a vehicle control and a well-characterized inhibitor, Compound X.
| Assay | Parameter Measured | Vehicle Control | This compound (Hypothetical Data) | Compound X (Known Inhibitor) |
| NF-κB Pathway | ||||
| IκBα Phosphorylation | Relative Phospho-IκBα Levels | 100% | 35% | 25% |
| p65 Nuclear Translocation | % of Cells with Nuclear p65 | 85% | 20% | 15% |
| NF-κB Reporter Assay | Luciferase Activity (RLU) | 50,000 | 12,000 | 8,000 |
| MAPK Pathway | ||||
| p38 Phosphorylation | Relative Phospho-p38 Levels | 100% | 40% | 30% |
| ERK1/2 Phosphorylation | Relative Phospho-ERK1/2 Levels | 100% | 55% | 45% |
| JNK Phosphorylation | Relative Phospho-JNK Levels | 100% | 60% | 50% |
| Inflammatory Mediator Production | ||||
| TNF-α Secretion | Concentration (pg/mL) | 1200 | 350 | 250 |
| IL-6 Secretion | Concentration (pg/mL) | 800 | 200 | 150 |
Visualizing the Molecular Pathways and Experimental Strategy
To provide a clear visual representation of the targeted signaling pathways and the proposed experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Caption: Proposed experimental workflow for cross-validating this compound's mechanism.
Caption: Logical relationship demonstrating the cross-validation strategy.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key experimental assays are provided below.
Western Blot for Phosphorylated Proteins (IκBα and MAPKs)
-
Cell Lysis: Treat cells as described in the experimental design. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the relative protein levels, normalizing the phosphorylated protein to the total protein.
Immunofluorescence for p65 Nuclear Translocation
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat as described in the experimental design.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with an anti-p65 antibody overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of cells showing nuclear localization of p65 is quantified.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Lysis: After 24 hours, treat the cells as described in the experimental design. Lyse the cells using the reporter lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
ELISA for Cytokine Quantification
-
Sample Collection: Collect the cell culture supernatants after treatment.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. Briefly, add standards and samples to the antibody-coated wells and incubate. Add the detection antibody, followed by the HRP-conjugate and substrate solution.
-
Measurement and Calculation: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.
By employing this multi-faceted approach, researchers can robustly characterize the anti-inflammatory mechanism of this compound, providing a solid foundation for its further development as a therapeutic agent. This guide offers a standardized framework to ensure that the generated data is comprehensive, comparable, and conclusive.
A Comparative Guide to Neuraminidase Inhibitors: Benchmarking Against a Novel Compound, Bakkenolide D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established neuraminidase inhibitors and outlines the experimental framework for evaluating the potential of a novel compound, Bakkenolide D, as a neuraminidase inhibitor. While direct experimental data on the neuraminidase inhibitory activity of this compound is not currently available in the public domain, this document serves as a foundational resource for researchers interested in exploring its potential antiviral properties.
Neuraminidase inhibitors are a critical class of antiviral drugs for the treatment and prophylaxis of influenza A and B viruses.[1][2] They function by blocking the viral neuraminidase enzyme, which is essential for the release of progeny virions from infected host cells, thereby preventing the spread of infection.[1][2][3] Prominent examples of neuraminidase inhibitors include Oseltamivir (B103847) (Tamiflu), Zanamivir (B325) (Relenza), and Peramivir (Rapivab).[1][4][5]
Head-to-Head Comparison of Known Neuraminidase Inhibitors
The in vitro efficacy of neuraminidase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. These values can vary depending on the influenza virus strain and the specific assay conditions. The following table summarizes the IC50 values for Oseltamivir, Zanamivir, and Peramivir against various influenza virus subtypes, providing a benchmark for the evaluation of new chemical entities.
| Neuraminidase Inhibitor | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B |
| Oseltamivir Carboxylate | 0.51 - 1.34 nM[6][7] | 0.19 - 0.67 nM[6][7] | 8.8 - 13 nM[6][8] |
| Zanamivir | 0.92 - 0.95 nM[6][9] | 2.28 nM[6] | 2.7 - 4.19 nM[6][9] |
| Peramivir | 0.06 - 0.26 nM[10] | ~0.16 nM (mean for influenza A)[11] | ~0.74 nM (mean)[11] |
Note: IC50 values are subject to variation based on the specific viral strains and assay methodologies used. Oseltamivir is an orally administered prodrug that is converted to its active form, oseltamivir carboxylate.[4] Zanamivir is typically administered via inhalation, targeting the respiratory tract directly.[4] Peramivir is administered intravenously.[1][12]
Experimental Protocol: Evaluating this compound with a Fluorescence-Based Neuraminidase Inhibition Assay
To determine the neuraminidase inhibitory activity of a novel compound such as this compound, a fluorescence-based neuraminidase inhibition assay is a standard and robust method.[13] This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by the neuraminidase enzyme.
Principle: The assay utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13][14] When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. An inhibitor will reduce the rate of 4-MU production.[14]
Materials:
-
Purified neuraminidase enzyme (from influenza virus or recombinant)
-
Test compound (this compound)
-
Known neuraminidase inhibitor (e.g., Zanamivir) as a positive control
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol/NaOH mixture)[13]
-
Black 96-well microplates
-
Fluorometer with excitation at ~355-365 nm and emission at ~450-460 nm[13][14]
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. Also, prepare dilutions of the positive control inhibitor.
-
Enzyme Preparation: Dilute the neuraminidase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a robust signal within the linear range of the assay.
-
Assay Setup:
-
To the wells of a black 96-well plate, add 25 µL of the serially diluted this compound solutions.
-
For control wells, add 25 µL of assay buffer (for 100% enzyme activity) and 25 µL of the diluted positive control.
-
Add 50 µL of the diluted neuraminidase solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[14]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the MUNANA substrate solution to all wells.[14]
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Fluorescence Reading:
-
Stop the reaction by adding 100 µL of the stop solution to each well.[13]
-
Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[14]
-
Workflow for Screening and Evaluation of a Novel Neuraminidase Inhibitor
The following diagram illustrates a typical workflow for the initial screening and subsequent evaluation of a novel compound's potential as a neuraminidase inhibitor.
Caption: Workflow for the discovery and development of a novel neuraminidase inhibitor.
Conclusion
While this compound has not been previously characterized as a neuraminidase inhibitor, this guide provides the necessary framework for its evaluation. By following the detailed experimental protocol and using the provided IC50 values of established drugs as a benchmark, researchers can effectively assess the in vitro potency of this compound. The outlined workflow further illustrates the progression from initial screening to more advanced stages of drug development. This systematic approach is essential for the identification and characterization of novel antiviral agents to combat influenza virus infections.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. youtube.com [youtube.com]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fda.gov [fda.gov]
- 11. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unveiling the Potent Bioactivity of Bakkenolides: A Comparative Guide to their Structure-Activity Relationship
For Immediate Release
Shanghai, China – December 1, 2025 – In the dynamic field of drug discovery, natural compounds continue to be a vital source of novel therapeutic agents. Among these, the bakkenolide (B600228) family of sesquiterpenoid lactones has garnered significant attention for its diverse and potent biological activities. This guide provides a comprehensive comparison of different bakkenolide compounds, delving into their structure-activity relationships (SAR) and presenting key experimental data to inform future research and development.
Bakkenolides, isolated from various plant species, particularly of the genus Petasites, have demonstrated a wide spectrum of pharmacological effects, including neuroprotective, anti-inflammatory, anti-allergic, and cytotoxic activities. Understanding how the structural nuances of these molecules influence their biological function is paramount for the development of targeted and effective therapeutics.
Comparative Biological Activity of Bakkenolide Compounds
The following table summarizes the quantitative data on the biological activities of various bakkenolide compounds, highlighting the influence of structural modifications on their potency.
| Compound | Biological Activity | Assay | Cell Line/Model | Potency (IC₅₀/EC₅₀) | Reference |
| Bakkenolide B | Anti-inflammatory | Inhibition of iNOS and COX-2 induction | Mouse peritoneal macrophages | - | [1][2] |
| Anti-allergic | Inhibition of degranulation | RBL-2H3 mast cells | Concentration-dependent | [1][2] | |
| IL-2 Production Inhibition | IL-2 production assay | Jurkat cells | More potent than Bakkenolide A | [3] | |
| Anti-neuroinflammatory | Reduction of pro-inflammatory cytokines | Microglia | - | [4] | |
| Bakkenolide A | IL-2 Production Inhibition | IL-2 production assay | Jurkat cells | Weak activity | [3] |
| Bakkenolide G | Antiplatelet | PAF-induced platelet aggregation | Rabbit platelets | 5.6 ± 0.9 µM | [5] |
| PAF Receptor Binding | [³H]PAF binding assay | Rabbit platelets | 2.5 ± 0.4 µM | [5] | |
| Bakkenolide-Ia | Neuroprotective | Oxygen-glucose deprivation (OGD) model | Primary cultured neurons | Significant | [6] |
| Antioxidant | Cell-free bioassays | - | Significant | [6] | |
| Bakkenolide-IIa | Neuroprotective | Oxygen-glucose deprivation (OGD) model | Primary cultured neurons | Significant | [6] |
| Antioxidant | Cell-free bioassays | - | Significant | [6] | |
| Bakkenolide-IIIa | Neuroprotective | Oxygen-glucose deprivation (OGD) model | Primary cultured neurons | Significant | [6] |
| Antioxidant | Cell-free bioassays | - | Significant | [6] | |
| Bakkenolide-IVa | Neuroprotective | Oxygen-glucose deprivation (OGD) model | Primary cultured neurons | Significant | [6] |
| Antioxidant | Cell-free bioassays | - | Significant | [6] | |
| Petatewalide B | Anti-allergic | Inhibition of β-hexosaminidase release | RBL-2H3 mast cells | - | [7] |
| Anti-inflammatory | Inhibition of LPS-induced iNOS | Mouse peritoneal macrophages | - | [7] |
Key Structure-Activity Relationship Insights
The comparative data reveals several key insights into the SAR of bakkenolide compounds:
-
Ester Substituents: The nature and position of ester groups on the bakkenolide skeleton significantly impact bioactivity. For instance, the difference in activity between Bakkenolide A and Bakkenolide B is attributed to their different ester side chains, suggesting that these moieties are crucial for target interaction[3].
-
Hydroxylation Patterns: The presence and location of hydroxyl groups can influence the antioxidant and neuroprotective effects of these compounds[6].
-
Lactone Ring Integrity: The α,β-unsaturated lactone moiety is a common feature in many bioactive sesquiterpenoids and is likely a key pharmacophore for some of the observed activities.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Neuroprotective Activity Assay (Oxygen-Glucose Deprivation Model)
-
Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
-
OGD Insult: After 7-9 days in culture, the medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration (e.g., 2 hours).
-
Treatment: Bakkenolide compounds are dissolved in DMSO and added to the culture medium at various concentrations immediately after the OGD insult.
-
Assessment of Viability: Cell viability is assessed 24 hours later using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (normoxic) cells[6].
Anti-inflammatory Activity Assay (iNOS and COX-2 Inhibition)
-
Cell Culture: Mouse peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
LPS Stimulation: Cells are pre-treated with various concentrations of bakkenolide compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Western Blot Analysis: Cell lysates are collected, and the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting using specific primary antibodies[1][2].
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Tumor cells (e.g., HeLa, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of bakkenolide compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Visualization
The anti-inflammatory effects of certain bakkenolides, such as Bakkenolide B, are mediated through the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates the inhibitory effect of Bakkenolide B on the LPS-induced inflammatory cascade in macrophages.
Caption: Inhibition of the NF-κB signaling pathway by Bakkenolide B.
The neuroprotective effects of bakkenolides are also linked to their ability to modulate key signaling pathways involved in cell survival and apoptosis. The following diagram illustrates a proposed mechanism for the neuroprotective action of Bakkenolide-IIIa.
Caption: Neuroprotective mechanism of Bakkenolide-IIIa.
Conclusion
The bakkenolide family of natural products represents a promising source of lead compounds for the development of new drugs targeting a range of diseases. The structure-activity relationships highlighted in this guide underscore the importance of specific structural features in dictating the biological activity of these compounds. Further research focusing on the synthesis of novel derivatives and a deeper understanding of their molecular targets will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules. This comparative guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing a solid foundation for future investigations into the promising world of bakkenolides.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the synergistic effects of Bakkenolide D with other natural compounds.
Despite growing interest in the therapeutic potential of natural compounds, a comprehensive review of published scientific literature reveals a significant gap in research regarding the synergistic effects of Bakkenolide D with other natural compounds or conventional chemotherapeutic agents.
To date, no peer-reviewed studies providing quantitative data on the combined effects of this compound in cancer therapy or other disease models could be identified. While the broader field of pharmacology is actively exploring the benefits of combination therapies to enhance efficacy and reduce toxicity, this compound has not yet been a focus of such investigations.
This guide was intended to provide researchers, scientists, and drug development professionals with a comparative analysis of this compound's synergistic potential. However, the absence of experimental data, including detailed methodologies and quantitative outcomes, precludes the creation of data tables and signaling pathway diagrams as originally envisioned.
The current body of research on related compounds, such as Bakkenolide B, has primarily focused on its anti-inflammatory and anti-allergic properties, rather than its potential for synergistic interactions in a therapeutic context. Studies on the synergistic effects of other natural compounds with chemotherapy drugs are prevalent, but these do not include this compound.
Therefore, this document serves to highlight a critical unmet need in the scientific community. The exploration of this compound in combination with other therapeutic agents represents a novel and potentially fruitful area of research. Future studies are warranted to:
-
Investigate the potential synergistic or additive effects of this compound with various chemotherapeutic drugs against different cancer cell lines.
-
Explore combinations of this compound with other natural compounds that exhibit known anti-cancer or other therapeutic properties.
-
Elucidate the potential mechanisms of action and signaling pathways involved in any observed synergistic effects.
As new research emerges, this guide will be updated to reflect the latest findings and provide the in-depth comparative analysis originally planned. For now, the scientific community is encouraged to address this knowledge gap and explore the untapped potential of this compound in combination therapies.
Independent Validation of Bakkenolide D Research: A Comparative Analysis of Available Data
A comprehensive review of published scientific literature reveals a notable absence of independent validation studies for research findings specifically on Bakkenolide (B600228) D. Furthermore, there is a lack of detailed research on the specific signaling pathways and mechanisms of action for Bakkenolide D itself. Research has instead focused on other members of the bakkenolide family, such as Bakkenolide A, Bakkenolide-IIIa, and total bakkenolide extracts.
This guide provides a comparative summary of the available experimental data for these related bakkenolides and other compounds with similar biological activities, to offer a broader context for researchers, scientists, and drug development professionals. The information is presented to highlight the current state of research and underscore the existing knowledge gap concerning this compound.
Comparative Data on Bakkenolide Derivatives and Related Compounds
The following tables summarize the quantitative data from studies on various bakkenolides and a comparator compound, Parthenolide, which also exhibits anti-inflammatory and neuroprotective properties through similar signaling pathways.
Table 1: In Vivo Neuroprotective Effects of Bakkenolide Derivatives and Parthenolide
| Compound | Model | Dosing | Outcome Measures | Results |
| Total Bakkenolides | Rat transient focal cerebral ischemia-reperfusion | 5, 10, 20 mg/kg (oral) | Infarct volume, neurological deficits | Marked reduction in brain infarct volume and neurological deficits.[1] |
| Bakkenolide-IIIa | Rat transient focal cerebral damage | 4, 8, 16 mg/kg (i.g.) | Infarct volume, neurological deficit, survival rate | Reduction in brain infarct volume and neurological deficit; increased 72h survival rate at the highest dose.[2] |
| Parthenolide | Rat permanent middle cerebral artery occlusion (MCAO) | Not specified | Infarct volume, brain edema | Significant reduction in infarct size and brain edema.[3] |
Table 2: In Vitro Effects of Bakkenolide Derivatives
| Compound | Cell Line/Model | Concentration | Key Assays | Findings |
| Total Bakkenolides | Primary cultured neurons (oxygen-glucose deprivation) | Not specified | Cell death, apoptosis | Significantly attenuated cell death and apoptosis.[1] |
| Bakkenolide-IIIa | Primary hippocampal neurons (oxygen-glucose deprivation) | Not specified | Cell viability, apoptosis, Bcl-2/Bax ratio | Increased cell viability, decreased apoptotic cells, and dose-dependently increased the Bcl-2/Bax ratio.[2] |
| Bakkenolide-IIIa | Human umbilical vein endothelial cells (LPS-induced injury) | Not specified | Cell survival, cytokine levels (TNF-α, IL-1β, IL-8, IL-6) | Alleviated survival inhibition and decreased levels of pro-inflammatory cytokines. |
| Bakkenolide A | K562 leukemia cells | Not specified | Apoptosis, cell death, inflammation | Inhibited inflammation and induced apoptosis and cell death. |
| Bakkenolide B | Jurkat T cells | Not specified | Interleukin-2 (IL-2) production | Inhibited IL-2 production at the gene and protein levels. |
| Bakkenolide G | Platelets | IC50: 5.6 ± 0.9 µM | Platelet aggregation, ATP release, [3H]PAF binding | Selectively inhibited PAF-induced platelet aggregation and ATP release; competed with PAF for its receptor. |
| Bakkenolides (Ia, IIa, IIIa, IVa) | Primary cultured neurons (oxygen-glucose deprivation) | Not specified | Neuroprotection, antioxidant activity | Exhibited significant neuroprotective and antioxidant activities. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and independent validation.
Neuroprotective Effect Assessment in a Rat Model of Cerebral Ischemia:
-
Model: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specified duration, followed by reperfusion.
-
Dosing: Test compounds (e.g., total bakkenolides, Bakkenolide-IIIa) are administered, often orally or via intraperitoneal injection, immediately after reperfusion.
-
Outcome Assessment:
-
Neurological Deficit Scoring: A graded scale is used to evaluate motor and sensory function post-ischemia.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to delineate and quantify the infarcted tissue volume.
-
Histology: Brain tissue is processed for histological examination to observe neuronal damage.
-
In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD):
-
Cell Culture: Primary neurons are cultured under standard conditions.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber.
-
Treatment: The test compound is added to the culture medium before, during, or after the OGD period.
-
Outcome Assessment:
-
Cell Viability: Assessed using methods like the MTT assay.
-
Apoptosis: Measured by techniques such as TUNEL staining or by quantifying the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins via Western blot.
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Akt, ERK, IκBα, p65) and then with secondary antibodies conjugated to a detectable marker.
-
Detection: The protein bands are visualized and quantified to determine the levels of protein expression and phosphorylation.
Visualizing the Signaling Pathways
The following diagrams illustrate the known signaling pathways for bakkenolide derivatives and related compounds, based on the available literature.
Caption: Neuroprotective mechanism of Total Bakkenolides and Bakkenolide-IIIa.
Caption: Anti-leukemic mechanism of Bakkenolide A.
Conclusion and Future Directions
The current body of scientific literature provides preliminary evidence for the therapeutic potential of several bakkenolide compounds in neuroprotection and anti-inflammatory processes. The primary mechanism of action for the studied bakkenolides appears to be the modulation of the NF-κB signaling pathway. However, the specific biological activities and mechanisms of this compound remain uninvestigated. Consequently, there are no independent validation studies to compare. This represents a significant gap in the field and an opportunity for future research. To advance the potential clinical application of bakkenolides, it is imperative that researchers not only investigate the specific properties of this compound but also that independent laboratories work to replicate and build upon initial findings for all promising compounds within this family.
References
- 1. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Is Neuroprotective in Rat Experimental Stroke Model: Downregulating NF-κB, Phospho-p38MAPK, and Caspase-1 and Ameliorating BBB Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Bakkenolide D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for Bakkenolide D, a sesquiterpenoid lactone. In the absence of specific disposal protocols for this compound, this guide synthesizes best practices for the handling and disposal of hazardous chemical waste, ensuring a high standard of safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
In the event of a spill, the area should be secured. For solid spills, carefully collect the material. For liquid spills, absorb the substance with an inert material. The collected waste and any contaminated materials must be placed in a clearly labeled, sealed container for hazardous waste disposal. It is imperative to prevent this compound from entering the environment.
Step-by-Step Disposal Plan
The disposal of this compound must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound in the regular trash or down the drain.
Operational Steps for Disposal:
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.[1]
-
Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, robust, and sealable container.
-
Liquid Waste: Use a leak-proof, screw-top container for solutions containing this compound.[1][2] Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.[1]
-
-
Labeling: All waste containers must be clearly and accurately labeled.[3] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory.
-
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure that it is stored away from incompatible materials. Secondary containment is recommended to capture any potential leaks.
-
Disposal Request: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.
Summary of Disposal Procedures
| Procedure | Solid Waste | Liquid Waste | Key Considerations |
| Container | Sealable, robust container | Leak-proof, screw-top container | Use compatible container materials. Do not use food containers. |
| Labeling | "Hazardous Waste," "this compound," quantity, date, contact | "Hazardous Waste," "this compound," concentration, quantity, date, contact | Be specific and avoid abbreviations. |
| Storage | Designated hazardous waste area, segregated | Designated hazardous waste area, segregated, secondary containment | Keep containers closed except when adding waste. |
| Disposal | Via institutional EHS or licensed contractor | Via institutional EHS or licensed contractor | Do not dispose in regular trash or down the drain. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations for the proper disposal of this compound based on standard hazardous waste procedures. It is essential to consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations. Always refer to the Safety Data Sheet (SDS) for any chemical for detailed handling and disposal information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
